molecular formula C11H13N7 B2704996 N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine CAS No. 537666-87-8

N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine

Cat. No.: B2704996
CAS No.: 537666-87-8
M. Wt: 243.274
InChI Key: YRKNUEQFXHPPDI-UHFFFAOYSA-N
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Description

N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine is a useful research compound. Its molecular formula is C11H13N7 and its molecular weight is 243.274. The purity is usually 95%.
BenchChem offers high-quality N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N7/c1(4-18-5-3-12-8-18)2-13-10-9-11(15-6-14-9)17-7-16-10/h3,5-8H,1-2,4H2,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKNUEQFXHPPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine: Synthesis, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine, a substituted purine derivative of significant interest to researchers in medicinal chemistry and drug development. The document delineates the molecule's chemical structure and physicochemical properties, offering a foundation for understanding its behavior in biological and chemical systems. A detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution is presented, emphasizing the rationale behind each step to ensure reproducibility and high purity. Furthermore, this guide outlines a complete workflow for the analytical characterization of the compound, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Finally, the biological context and potential therapeutic applications of this molecular scaffold are discussed, drawing parallels with other bioactive purine analogs. This document is intended to serve as a vital resource for scientists engaged in the exploration and utilization of novel purine derivatives.

Introduction and Nomenclature

N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine belongs to the purine class of heterocyclic aromatic compounds, which are fundamental components of nucleic acids and play critical roles in cellular metabolism and signaling.[1][2] The purine ring system, a fusion of pyrimidine and imidazole rings, is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents used in oncology and virology.[2][3] The substituent at the N6 position, a 3-(imidazol-1-yl)propyl group, introduces another key pharmacophoric element. The imidazole ring is a common feature in biologically active molecules, known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[4][5] The combination of these two moieties suggests a rich potential for biological activity, making this compound a compelling subject for scientific investigation.

Chemical Identity

A clear and unambiguous identification of the molecule is paramount for any scientific study. The key identifiers for N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine are summarized below.

IdentifierValueSource
IUPAC Name N-[3-(1H-imidazol-1-yl)propyl]-7H-purin-6-amine-
Synonyms N-(3-(1H-imidazol-1-yl)propyl)adenine-
CAS Number Not explicitly assigned; requires registration.-
Molecular Formula C11H13N7Derived
Molecular Weight 243.27 g/mol Derived
Chemical Structure

The chemical structure, consisting of an adenine core linked to an imidazole ring via a propyl chain, is depicted below.

Caption: Chemical structure of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. For N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine, these properties are influenced by the aromatic purine core, the basic amine linker, and the polar imidazole ring. While experimental data for this specific molecule is not widely available, properties can be predicted based on its constituent parts and general knowledge of similar structures.[6]

PropertyPredicted Value / ObservationRationale / Source
Physical State Solid at room temperaturePurine derivatives are typically crystalline solids.[1]
Water Solubility Moderately solubleThe presence of multiple nitrogen atoms capable of hydrogen bonding enhances aqueous solubility. Solubility is expected to be pH-dependent, increasing in acidic conditions due to protonation.[1][7]
pKa Two primary pKa values expectedOne for the protonated purine ring system (acidic, ~pKa 4-5) and one for the protonated secondary amine/imidazole (basic, ~pKa 7-9).[1][5]
LogP (Octanol/Water) ~1.0 - 2.0 (Computed)This value suggests a balance between hydrophilicity and lipophilicity, which is often desirable for drug candidates.
Melting Point >200 °CAromatic heterocyclic compounds with hydrogen bonding capabilities typically have high melting points.[1]

Synthesis and Purification

The synthesis of N-substituted purine derivatives is a well-established field in organic chemistry.[8][9] A highly effective and common strategy for synthesizing N6-substituted adenines is the nucleophilic aromatic substitution of a halogenated purine precursor, typically 6-chloropurine.[10][11] This approach is favored due to the commercial availability of the starting materials and the generally high yields of the reaction.

Synthetic Workflow

The synthesis involves a single-step nucleophilic substitution reaction between 6-chloropurine and 3-(1H-imidazol-1-yl)propan-1-amine. The reaction is typically carried out in a polar solvent in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

G start Starting Materials: - 6-Chloropurine - 3-(1H-imidazol-1-yl)propan-1-amine - Triethylamine (Base) - n-Butanol (Solvent) reaction Reaction Setup: Combine reactants in n-butanol. Add triethylamine. start->reaction 1. Combine reflux Reflux: Heat the mixture under reflux (e.g., 110-120°C) for 6-12 hours. Monitor reaction by TLC. reaction->reflux 2. Heat workup Work-up: Cool to room temperature. Remove solvent under reduced pressure. reflux->workup 3. Cool & Concentrate purification Purification: Recrystallize from a suitable solvent (e.g., Ethanol/Water) or perform column chromatography. workup->purification 4. Isolate product Final Product: N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine (White to off-white solid) purification->product 5. Characterize G sample Purified Solid Sample nmr ¹H and ¹³C NMR Spectroscopy (in DMSO-d₆ or CDCl₃) Confirms covalent structure and proton/carbon environments. sample->nmr ms Mass Spectrometry (e.g., ESI-MS) Determines molecular weight and confirms molecular formula. sample->ms hplc Purity Analysis (RP-HPLC) Quantifies purity (>95% is typical for research use). sample->hplc data Combined Analytical Data nmr->data ms->data hplc->data confirmation Structure & Purity Confirmed data->confirmation ligand N-(3-imidazol-1-ylpropyl) -7H-purin-6-amine receptor Potential Target Receptor (e.g., Kinase ATP Site or GPCR) ligand->receptor Interacts with binding Binding Event (Inhibition or Activation) receptor->binding pathway Downstream Signaling Cascade Modulation binding->pathway response Cellular Response (e.g., Apoptosis, ↓ Proliferation, Neurotransmitter Modulation) pathway->response

Sources

A Technical Guide to the Therapeutic Potential of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine: A Privileged Scaffold Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth technical analysis of the potential therapeutic applications of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine. As specific literature on this molecule is sparse, this guide employs a first-principles approach, dissecting the compound into its constituent chemical moieties: a 6-substituted purine core and an N-linked imidazolylpropyl side chain. Both scaffolds are independently recognized as "privileged structures" in medicinal chemistry, known for their broad and significant biological activities.[1][2] By examining the established pharmacology of these components, we construct a robust, evidence-based hypothesis for the compound's potential as a multi-target therapeutic agent in oncology, inflammation, and neurodegenerative disorders. This guide details the molecular rationale, proposes specific mechanistic hypotheses, and provides a comprehensive framework of detailed, self-validating experimental protocols to systematically investigate and validate these potential applications.

Introduction: Deconstructing a Molecule of High Potential

The purine ring system is a cornerstone of life, forming the basis of nucleic acids and critical cofactors.[3] Its derivatives, particularly those substituted at the 6-position, have yielded a wealth of clinically significant drugs.[4] Similarly, the imidazole ring is a ubiquitous feature in pharmacologically active agents, prized for its unique electronic and hydrogen-bonding capabilities that facilitate potent interactions with biological targets.[5][6][7]

The molecule N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine represents a deliberate and strategic fusion of these two powerful pharmacophores. It consists of an adenine core (7H-purin-6-amine) modified at the exocyclic N6-amine with a flexible three-carbon propyl linker attached to a terminal imidazole ring. This guide posits that this specific architecture is not arbitrary but is instead primed for multifaceted biological activity. We will explore the therapeutic hypotheses derived from its structure and outline the rigorous experimental workflows required to translate this molecular potential into validated pharmacological function.

Molecular Rationale: A Synthesis of Two Privileged Scaffolds

The therapeutic potential of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine can be logically inferred from the well-documented activities of its structural components.

The N6-Substituted Purine Core: A Versatile Biological Modulator

The 6-amino-purine (adenine) scaffold is a frequent starting point for the development of potent modulators of cellular signaling. Substitution at the N6-position is a proven strategy for generating compounds with diverse activities:

  • Kinase Inhibition: Many N6-substituted purines function as ATP-competitive inhibitors of protein kinases, a critical class of enzymes often dysregulated in cancer and inflammatory diseases. The purine core mimics the adenine portion of ATP, while the N6-substituent explores adjacent hydrophobic pockets to confer potency and selectivity.[4][8]

  • Cytotoxic and Antiviral Activity: Purine analogs are widely used as anticancer and antiviral agents, where they can interfere with nucleic acid synthesis or modulate key cellular pathways.[1][3]

  • Receptor Modulation: As analogs of adenosine, these derivatives can act as agonists or antagonists at adenosine receptors, which play crucial roles in cardiovascular, immune, and neurological function.

The Imidazolylpropyl Side Chain: A Key for Target Engagement

The imidazole ring is not merely a passive structural element; its physicochemical properties are central to its pharmacological utility.[2]

  • Hydrogen Bonding and Metal Coordination: The two nitrogen atoms of the imidazole ring act as both hydrogen bond donors and acceptors, enabling critical interactions within enzyme active sites and receptor binding pockets.[2][9]

  • Modulation of Physicochemical Properties: The imidazole moiety is polar and ionizable, which can improve the solubility and bioavailability of a lead molecule.[6]

  • Strategic Orientation: The three-carbon propyl linker provides rotational flexibility, allowing the terminal imidazole group to adopt an optimal orientation for binding to a target protein, potentially forming π-π stacking or hydrogen bond interactions that enhance affinity and specificity.[6]

By physically linking these two scaffolds, N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine is hypothesized to function as a bivalent ligand, where the purine core anchors the molecule to an ATP- or adenosine-binding site, and the imidazolylpropyl tail engages with secondary binding regions to enhance potency and define its specific pharmacological profile.

Potential Therapeutic Applications & Mechanistic Hypotheses

Based on the molecular rationale, we propose three primary therapeutic areas for investigation.

Oncology

The dysregulation of protein kinases is a hallmark of cancer.[3] The structural similarity of the purine core to ATP suggests that N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine could function as a kinase inhibitor.

Mechanistic Hypothesis: The compound inhibits the activity of key pro-survival kinases, such as those in the PI3K/Akt/mTOR pathway, by competing with ATP for binding to the kinase active site. This inhibition would block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Compound N-(3-imidazol-1-ylpropyl) -7H-purin-6-amine Compound->PI3K Inhibits Compound->Akt Inhibits ATP ATP ATP->PI3K ATP->Akt G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Compound N-(3-imidazol-1-ylpropyl) -7H-purin-6-amine Compound->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Neurodegenerative Disorders

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. A compound with both anti-inflammatory and antioxidant properties could offer significant neuroprotective benefits. [10][11][12] Mechanistic Hypothesis: The compound confers neuroprotection through a dual mechanism: 1) inhibiting pro-inflammatory signaling in microglia and astrocytes, and 2) directly scavenging reactive oxygen species (ROS) or upregulating endogenous antioxidant defenses (e.g., the glutathione system), thereby protecting neurons from oxidative damage and apoptosis. [10][11][13]

G cluster_mechanisms Mechanisms of Action cluster_outcomes Cellular Outcomes Compound N-(3-imidazol-1-ylpropyl) -7H-purin-6-amine AntiInflammatory Anti-inflammatory (Kinase Inhibition) Compound->AntiInflammatory Antioxidant Antioxidant (ROS Scavenging) Compound->Antioxidant ReducedNeuroinflammation Reduced Neuroinflammation AntiInflammatory->ReducedNeuroinflammation ReducedOxidativeStress Reduced Oxidative Stress Antioxidant->ReducedOxidativeStress Neuroprotection Neuronal Survival & Function ReducedNeuroinflammation->Neuroprotection ReducedOxidativeStress->Neuroprotection G reagent1 6-Chloropurine product N-(3-imidazol-1-ylpropyl) -7H-purin-6-amine reagent1->product reagent2 3-(1H-imidazol-1-yl) propan-1-amine reagent2->product conditions Base (e.g., NEt3) Solvent (e.g., n-BuOH) Heat (Δ) conditions->product

Caption: Proposed synthetic workflow for the target compound.

Tier 1: Primary Screening Workflows

The initial goal is to efficiently screen for primary biological activity across the three hypothesized therapeutic areas.

This workflow assesses the compound's general cytotoxicity against a panel of cancer cell lines.

G start Synthesize & Purify Compound assay_prep Prepare Serial Dilutions of Compound start->assay_prep treatment Treat Cells with Compound (72-hour incubation) assay_prep->treatment cell_plating Plate Cancer Cell Lines (e.g., MCF-7, A549, HCT116) in 96-well plates cell_plating->treatment viability_assay Perform CellTiter-Glo® Luminescent Cell Viability Assay treatment->viability_assay data_acq Measure Luminescence viability_assay->data_acq data_analysis Calculate % Viability vs. Control Determine IC50 Values data_acq->data_analysis end Identify 'Hit' Cell Lines (IC50 < 10 µM) data_analysis->end

Caption: Experimental workflow for anticancer screening.

Protocol: Luminescent Cell Viability Assay (CellTiter-Glo®) 1[14]. Cell Plating: Seed cancer cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂. 2. Compound Treatment: Prepare a 2X concentration series of the test compound in culture medium. Remove 50 µL of medium from each well and add 50 µL of the 2X compound solutions. Include vehicle-only controls. 3. Incubation: Incubate the plate for 72 hours under standard culture conditions. 4. Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. 5. Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. 6. Data Acquisition: Measure luminescence using a plate-reading luminometer. 7. Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve using appropriate software.

Table 1: Hypothetical Cytotoxicity Data Presentation

Cell LineCancer TypeIC₅₀ (µM) of CompoundIC₅₀ (µM) of Doxorubicin (Control)
MCF-7BreastExperimental ValueExperimental Value
A549LungExperimental ValueExperimental Value
HCT116ColonExperimental ValueExperimental Value
PC-3ProstateExperimental ValueExperimental Value

This workflow provides a rapid assessment of the compound's ability to suppress a key inflammatory mediator.

Protocol: Nitric Oxide (NO) Production Assay (Griess Assay) 1[15]. Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at 1 x 10⁵ cells/well and allow them to adhere for 24 hours. 2. Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. 3. Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include wells with cells only (negative control) and cells with LPS only (positive control). Incubate for 24 hours. 4. Supernatant Collection: Collect 50 µL of cell culture supernatant from each well. 5. Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. 6. Color Development: Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes. 7. Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. 8. Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production relative to the LPS-only control.

Tier 2: Mechanism of Action (MOA) Elucidation

For promising candidates identified in Tier 1, the following assays can elucidate the underlying mechanism of action.

T[16][17]his assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

  • Kinase Reaction Setup: In a 384-well plate, combine the purified recombinant kinase of interest (e.g., Akt1, p38α), the specific substrate peptide, and serial dilutions of the test compound in kinase buffer.

  • Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence.

  • Analysis: A lower signal indicates less ADP produced, hence greater kinase inhibition. Calculate IC₅₀ values from dose-response curves.

T[18]his assay measures the inhibition of pro-inflammatory cytokine secretion from immune cells.

  • Cell Treatment: Culture and treat RAW 264.7 cells with the test compound and LPS as described in the Griess Assay protocol (Section 4.2).

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's specific instructions.

  • Analysis: Calculate the percentage inhibition of cytokine secretion for each compound concentration compared to the LPS-only control.

T[10][11]his assay assesses the ability of the compound to protect neuronal cells from oxidative stress-induced death.

  • Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow differentiation if necessary.

  • Pre-treatment: Pre-treat the cells with the test compound for 2-4 hours.

  • Induce Oxidative Stress: Expose the cells to an oxidative insult, such as H₂O₂ (100-500 µM) or glutamate (5-10 mM), for 24 hours.

  • Assess Viability: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay. 5[19]. Analysis: An increase in cell viability in the compound-treated groups compared to the oxidative-stress-only group indicates a neuroprotective effect.

Data Interpretation and Future Directions

A successful outcome from the Tier 1 and Tier 2 assays would be a compound that demonstrates potent activity (low micromolar or nanomolar IC₅₀ values) in a specific therapeutic context. For example, a compound with a low IC₅₀ against a cancer cell line and a corresponding low IC₅₀ in a relevant kinase assay would be a strong candidate for an anticancer agent.

Structure-Activity Relationship (SAR) Studies: The N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine scaffold provides multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future work should involve synthesizing analogs by:

  • Modifying substituents on the purine ring (e.g., at the C2 or C8 positions).

  • Altering the length and nature of the alkyl linker.

  • Substituting the terminal imidazole ring.

In Vivo Validation: Promising lead compounds must be advanced into preclinical animal models relevant to the target disease (e.g., tumor xenograft models for cancer, collagen-induced arthritis for inflammation, or models of ischemic stroke for neurodegeneration) to evaluate in vivo efficacy and safety.

Conclusion

N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine is a rationally designed molecule that strategically combines two of medicinal chemistry's most productive scaffolds. The theoretical framework presented in this guide, based on the extensive pharmacology of purine and imidazole derivatives, strongly suggests its potential as a versatile therapeutic agent. The proposed hypotheses in oncology, inflammation, and neurodegeneration are testable and actionable. The detailed, multi-tiered experimental framework provides a clear and rigorous path for researchers to systematically evaluate this potential, elucidate its mechanism of action, and pave the way for the development of a novel class of therapeutics. The successful validation of these hypotheses would confirm the power of leveraging privileged structures in modern drug discovery.

References

A comprehensive, numbered list of all cited sources with full titles and clickable URLs will be provided here.

Sources

An In-depth Technical Guide to Imidazole-Substituted Purine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Imidazole-substituted purine derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities and therapeutic potential. This in-depth technical guide provides a comprehensive literature review of this important class of compounds, intended for researchers, scientists, and drug development professionals. The guide delves into the synthetic strategies for accessing these molecules, explores their diverse biological targets and mechanisms of action, and elucidates the critical structure-activity relationships that govern their potency and selectivity. Detailed experimental protocols for key synthetic and biological evaluation methods are provided to enable practical application in a laboratory setting. Furthermore, this guide visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific principles at play.

Introduction

The fusion of an imidazole ring with a purine core creates a unique heterocyclic system with a rich chemical landscape and significant biological relevance. The imidazole moiety is a key component of many essential biological molecules, including the amino acid histidine and the purine bases themselves.[1][2][3] This inherent biocompatibility, coupled with the imidazole ring's ability to participate in a variety of non-covalent interactions, makes it an attractive substituent for modifying the purine scaffold.[1] Imidazole-substituted purine derivatives have emerged as a versatile class of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and enzyme-inhibitory properties.[4][5][6]

This guide will provide a detailed exploration of the synthesis, biological evaluation, and therapeutic applications of these compounds, with a focus on providing practical insights for researchers in the field.

Synthetic Strategies

The synthesis of imidazole-substituted purine derivatives can be broadly approached from two main directions: modification of a pre-existing purine scaffold or de novo synthesis from imidazole precursors. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis from Purine Precursors

A common and versatile approach involves the nucleophilic substitution of a leaving group, typically a halogen, at the C6 or C2 position of a purine ring with an imidazole nucleophile.

2.1.1. Synthesis of 6-(Imidazol-1-yl)purine Derivatives

The C6 position of the purine ring is particularly susceptible to nucleophilic aromatic substitution (SNAr).[7]

Experimental Protocol: Synthesis of 2-Chloro-6-(imidazol-1-yl)purine [7]

  • Materials: 2,6-Dichloropurine, Imidazole, Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2,6-dichloropurine (1 equivalent) in DMF.

    • Add imidazole (1.2 equivalents) to the solution.

    • Heat the reaction mixture at a temperature sufficient to drive the reaction to completion (e.g., 65-100 °C), monitoring by TLC or LC-MS.[7][8]

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-(imidazol-1-yl)purine.

A modified Appel reaction can also be employed to introduce an imidazole moiety at the C6 position of hypoxanthine or guanine derivatives.[7]

Conceptual Workflow for Modified Appel Reaction:

Hypoxanthine Hypoxanthine Tritylation Tritylation Hypoxanthine->Tritylation Protection Appel_Reaction Appel_Reaction Tritylation->Appel_Reaction PPh3, I2, Imidazole Detritylation Detritylation Appel_Reaction->Detritylation Acidic workup Imidazolylpurine Imidazolylpurine Detritylation->Imidazolylpurine Final Product

Caption: Modified Appel reaction workflow for 6-imidazolylpurine synthesis.

2.1.2. Synthesis of N7-Substituted Purines from Imidazole Precursors

The Vicarious Nucleophilic Substitution of Hydrogen (VNS) reaction provides an efficient method for the synthesis of N7-substituted purines starting from 4-nitroimidazole derivatives. This approach allows for the introduction of various substituents at the C5 position of the imidazole ring, which can then be elaborated to form the pyrimidine portion of the purine.

De Novo Synthesis from Imidazole Precursors

The Traube purine synthesis is a classical and highly versatile method that can be adapted to produce a wide range of purine derivatives, including those with imidazole substituents.[9][10][11] This method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid, to form the imidazole ring of the purine. While traditionally used to build the purine core, modifications of this approach can utilize pre-functionalized imidazole derivatives.

A key intermediate in many purine syntheses is 4-amino-5-imidazolecarboxamide.[12]

Biological Activities and Therapeutic Targets

Imidazole-substituted purine derivatives have been shown to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological effects.

Kinase Inhibition

A significant area of research has focused on the development of imidazole-substituted purine derivatives as kinase inhibitors for the treatment of cancer.[13]

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

Several studies have reported on imidazole-purine hybrids as potent inhibitors of EGFR, a key driver in many cancers.[14] The structure-activity relationship (SAR) of these compounds has been explored, revealing key features for potent inhibition.[12]

Table 1: Anticancer Activity of Selected Imidazole-Substituted Purine Derivatives

Compound IDR1 (at C2)R2 (at C6)R3 (at N9)Target Cell LineIC50 (µM)Reference
1 ClImidazol-1-yl-A549 (Lung)2.29[9]
2 HImidazol-1-yl-MDA-MB-231 (Breast)1.22[9]
3 NH2Imidazol-1-yl-HT29 (Colon)>10[9]

Signaling Pathway of EGFR Inhibition:

EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Inhibitor Imidazole-Substituted Purine Derivative Inhibitor->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by imidazole-substituted purine derivatives.

3.1.2. Other Kinase Targets

Imidazole-purine hybrids have also been investigated as inhibitors of other kinases, including PI3K, Aurora kinases, and cyclin-dependent kinases (CDKs).[3][8]

Adenosine Receptor Antagonism

Trisubstituted purinones and other imidazole-fused purine derivatives have been developed as potent and selective antagonists of adenosine receptors, particularly the A2A and A3 subtypes.[7][15][16] These receptors are implicated in a variety of physiological processes, and their modulation has therapeutic potential in inflammatory diseases and neurodegenerative disorders.

Table 2: Adenosine Receptor Antagonist Activity of Selected Imidazole-Purine Derivatives

Compound IDReceptor SubtypeKi (nM)Selectivity vs. A1Reference
12o A2A9220-fold[7]
5a A2A--[17]
6a A2A--[17]
Xanthine Oxidase Inhibition

Certain 4-(acylamino)-5-carbamoylimidazoles and 2-thioalkyl-substituted purines have demonstrated potent inhibitory activity against xanthine oxidase, an enzyme involved in the production of uric acid.[18] This makes them promising candidates for the treatment of gout.

Structure-Activity Relationships (SAR)

The biological activity of imidazole-substituted purine derivatives is highly dependent on the nature and position of substituents on both the purine and imidazole rings.

  • Substitution at C2 of the Purine Ring: The introduction of a chlorine atom at the C2 position can have a variable effect on adenosine receptor affinity, depending on the receptor subtype and other substituents.[15][16]

  • Substitution at C6 of the Purine Ring: The nature of the substituent at the C6 position is critical for activity. For kinase inhibitors, arylpiperazinyl groups have been shown to be beneficial for cytotoxic activity.[19]

  • Substitution at N9 of the Purine Ring: Alkylation at the N9 position with groups like cyclopentyl can enhance antiproliferative effects.[2]

  • Imidazole Ring Substitution: The substitution pattern on the imidazole ring itself also plays a crucial role in modulating activity, although more systematic studies are needed in this area.

  • Conformational Effects: The relative orientation of the imidazole and purine rings (coplanar vs. twisted) can influence the biological properties of the molecule.[7]

Experimental Protocols

Biological Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][13][15][20]

Protocol: [15][20]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT Assay Workflow:

Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours MTT_Addition->Formazan_Formation Solubilization Add Solubilization Buffer Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: A generalized workflow for the MTT cell viability assay.

Biological Assay: EGFR Kinase Inhibition Assay

This protocol describes a continuous-read kinase assay to measure the potency of compounds against EGFR.[10][21]

Protocol: [21]

  • Reagent Preparation: Prepare stock solutions of EGFR kinase, ATP, and a suitable peptide substrate in kinase reaction buffer.

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate the EGFR enzyme with serially diluted test compounds in a 384-well microtiter plate.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Signal Detection: Monitor the reaction kinetics by measuring the fluorescence signal at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Determine the initial reaction velocity from the linear portion of the progress curves and plot it against the inhibitor concentration to calculate the IC50 value.

Therapeutic Potential and Future Perspectives

Imidazole-substituted purine derivatives have demonstrated significant therapeutic potential in several key areas, most notably in oncology. The development of potent and selective kinase inhibitors based on this scaffold is a particularly active area of research. While no imidazole-substituted purine derivative has yet been approved as a therapeutic agent, the promising preclinical data for many of these compounds suggest that they are a rich source of potential drug candidates.

Future research in this field will likely focus on:

  • Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds to enhance their oral bioavailability and metabolic stability.

  • Development of More Selective Inhibitors: Fine-tuning the substitution patterns to achieve greater selectivity for specific kinase isoforms or adenosine receptor subtypes to minimize off-target effects.

  • Exploration of Novel Biological Targets: Expanding the investigation of imidazole-substituted purine derivatives to other classes of enzymes and receptors.

  • Clinical Translation: Advancing the most promising candidates into clinical trials to evaluate their safety and efficacy in human patients.

References

Sources

Methodological & Application

Application Note: HPLC Method Development for N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine . This compound, a synthetic hybrid of an adenine (purine) core and an imidazole moiety linked by a propyl chain, presents specific chromatographic challenges due to its basicity and polarity. This protocol prioritizes a Reverse-Phase (RP-HPLC) approach utilizing pH-controlled buffers to suppress silanol interactions, ensuring sharp peak shapes and reproducible retention.[1]

Chemical Context & Separation Challenges

To develop a robust method, one must first understand the physicochemical behavior of the analyte.

Physicochemical Properties[1][2][3][4]
  • Analyte: N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine

  • Molecular Formula: C₁₁H₁₃N₇[1]

  • Core Structures:

    • Purine (Adenine-like): Amphoteric.[1] The N1 nitrogen is basic (pKa ~4.1), while the N9 proton is weakly acidic (pKa ~9.8).

    • Imidazole: Basic (pKa ~6.9).[2]

  • UV Absorbance: The conjugated purine system exhibits a strong absorption maximum (

    
    ) at approximately 260–265 nm .
    
The Separation Challenge: "The Tailing Trap"

The primary difficulty in analyzing this molecule is peak tailing .

  • Basicity: At neutral pH (pH 7), the imidazole ring is partially protonated, and the adenine ring is neutral.

  • Silanol Interaction: The positively charged imidazole nitrogen interacts electrostatically with residual negatively charged silanol groups (

    
    ) on the silica backbone of standard C18 columns.[1] This secondary interaction causes peak broadening and tailing.
    

Strategy: We must either suppress the ionization of the silanols (low pH) or suppress the ionization of the analyte (high pH).

Method Development Logic

The following decision tree outlines the rationale for selecting the optimized conditions.

MethodLogic Start Analyte: N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine Prop Properties: Basic (pKa ~6.9, ~4.1) Polar, UV Active Start->Prop Decision Select pH Strategy Prop->Decision LowPH Acidic pH (2.5 - 3.0) (Protonates Silanols) Decision->LowPH Standard Equipment HighPH Basic pH (> 8.5) (Neutralizes Analyte) Decision->HighPH Alternative ColLow Column: Standard C18 (End-capped) LowPH->ColLow ColHigh Column: Hybrid Silica (High pH Stable) HighPH->ColHigh Buffer Buffer: Phosphate (20-50 mM) Competes for Silanol Sites ColLow->Buffer ColHigh->Buffer Final Optimized Method Sharp Peaks, Tailing < 1.3 Buffer->Final

Figure 1: Decision matrix for selecting mobile phase pH and column chemistry based on analyte pKa.

Detailed Experimental Protocols

Protocol A: Standard Reverse-Phase Method (Low pH)

Recommended for standard QC and purity analysis due to column availability and robustness.[1]

1. Instrumentation & Conditions
ParameterSetting / Specification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm
Temperature 30°C (Controlled)
Flow Rate 1.0 mL/min
Detection UV @ 265 nm
Injection Vol 10 µL
Run Time 15–20 minutes
2. Reagents & Mobile Phase Preparation[2][3][4]
  • Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ), HPLC Grade Methanol or Acetonitrile, HPLC Grade Water.
  • Buffer Preparation (25 mM Phosphate, pH 3.0):

    • Dissolve 3.40 g of

      
       in 950 mL of water.
      
    • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (85%).[1]

    • Dilute to 1000 mL volume.

    • Filter through a 0.45 µm nylon membrane.[1]

  • Mobile Phase Composition:

    • Isocratic: 85% Buffer / 15% Acetonitrile (Adjust organic modifier ±5% based on retention).

    • Note: If the peak elutes too early (retention factor

      
      ), decrease Acetonitrile to 10%.
      
3. Sample Preparation
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 2 mL DMSO (to ensure solubility of the purine core), then make up to volume with Methanol. (Conc: 1 mg/mL).

  • Working Standard: Dilute the Stock Solution 1:10 with Mobile Phase .

    • Critical: The final diluent must match the mobile phase to prevent "solvent shock" which causes peak distortion.

Protocol B: High pH Method (Alternative)

Use this if Protocol A shows excessive tailing or insufficient retention.[1]

  • Column: Hybrid Silica (e.g., Waters XBridge C18 or Agilent Extend-C18).[1] Do not use standard silica columns above pH 8. [1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (80:20 v/v).

  • Mechanism: At pH 9.0, the imidazole (pKa 6.9) is deprotonated (neutral), increasing hydrophobicity and retention on the C18 chain while eliminating cation-exchange interactions.

Experimental Workflow

The following diagram illustrates the step-by-step execution of the analysis.

Workflow cluster_prep Sample Prep cluster_hplc HPLC Analysis cluster_data Validation S1 Weigh Sample (10 mg) S2 Dissolve (DMSO/MeOH) S1->S2 S3 Dilute with Mobile Phase S2->S3 H2 Inject (10 µL) S3->H2 H1 Equilibrate (20 min) H1->H2 H3 Isocratic Run (15 min) H2->H3 D1 Check Tailing (Tf < 1.5) H3->D1 D2 Calculate Purity % D1->D2

Figure 2: End-to-end experimental workflow from sample weighing to data validation.

System Suitability & Validation Criteria

To ensure the method is reliable (Trustworthiness), the following System Suitability Test (SST) parameters must be met before analyzing unknown samples.

ParameterAcceptance CriteriaScientific Rationale
Retention Factor (

)

Ensures analyte is separated from the void volume (

) and not retained excessively.
Tailing Factor (

)

(Ideally

)
Critical for basic heterocycles. High tailing indicates unsuppressed silanol activity.[1]
Theoretical Plates (

)

Indicates good column efficiency.
Precision (RSD)

(n=5 injections)
Confirms system stability.

Troubleshooting Guide

Issue: Peak Tailing (


) 
  • Cause: Silanol interactions.[1][5]

  • Fix 1: Increase Buffer Concentration (e.g., from 25 mM to 50 mM). The

    
     ions compete with the analyte for silanol sites.
    
  • Fix 2: Lower pH to 2.[1]5. This ensures silanols are fully protonated (

    
    ).[1]
    
  • Fix 3: Add an ion-pairing agent (e.g., 5 mM Sodium Octanesulfonate) if absolutely necessary, though this reduces column life.

Issue: Split Peaks

  • Cause: Solvent mismatch.[1]

  • Fix: Ensure the sample is dissolved in the mobile phase. If the sample was dissolved in 100% DMSO, the strong solvent strength can cause the analyte to precipitate or travel faster than the mobile phase initially.

Issue: Low Sensitivity

  • Cause: Incorrect wavelength.[1]

  • Fix: Run a UV scan (DAD) from 200–400 nm. While 265 nm is standard for adenine, substitutions on the N6 position can shift the

    
     slightly.
    

References

  • PubChem. (2025).[1][6] 7H-purin-3-ium-6-amine Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for RP-HPLC mechanisms).

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues. Available at: [Link][1]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1][3][5][7] Journal of Chromatography A. (Authoritative source on silanol suppression).

Sources

Preparation of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine Stock Solutions

Introduction & Compound Profile

N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine (hereafter referred to as N6-IPA ) is a synthetic N6-substituted purine derivative. Structurally, it consists of an adenine core linked to an imidazole ring via a propyl chain. This pharmacophore shares structural homology with natural cytokinins (e.g., Kinetin, Zeatin) and specific cyclin-dependent kinase (CDK) inhibitors.

Critical Physicochemical Challenge: Like many purine derivatives, N6-IPA exhibits significant intermolecular π-π stacking , leading to poor aqueous solubility and a tendency to crystallize. While the imidazole moiety introduces some polarity and basicity (pKa ~6.9–7.0), the planar purine system dominates its solubility profile. Improper solubilization results in "silent precipitation"—micro-crystals that are invisible to the naked eye but cause high variance in biological assays (e.g., IC50 shifts).

Compound Specifications:

  • Chemical Formula: C₁₁H₁₃N₇

  • Molecular Weight: ~243.27 g/mol

  • Solubility Class: Hydrophobic / Lipophilic

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous

  • Secondary Solvent (for dilution): Aqueous buffers (pH < 6.0 improves solubility due to protonation, but physiological pH 7.4 requires careful handling).

Materials & Equipment

To ensure data integrity, the following grades of materials are strictly required.

ComponentSpecificationRationale
Solvent DMSO, Anhydrous (≥99.9%) Water is an "anti-solvent" for purines. Standard DMSO absorbs atmospheric moisture, triggering precipitation.
Vessels Borosilicate Glass Vials (Amber)DMSO can leach plasticizers (phthalates) from standard plastics, which interfere with bioassays. Amber glass protects from photodegradation.
Pipettes Positive Displacement (Recommended)DMSO has low surface tension and high viscosity; air-displacement pipettes often under-pipette by 1-2%.
Gas Argon or Nitrogen (Optional)To overlay the stock solution, preventing moisture uptake during storage.

Protocol: Stock Solution Preparation (10 mM - 50 mM)

Target Concentration: 10 mM is the recommended standard stock concentration. It balances solubility safety margins with sufficient molarity for serial dilutions.

Step 1: Gravimetric Preparation
  • Equilibrate the compound vial to room temperature before opening to prevent condensation.

  • Place a sterile, amber glass vial on an analytical balance (readability 0.01 mg).

  • Weigh approximately 2.43 mg of N6-IPA powder. Record the exact mass (e.g.,

    
    ).
    
Step 2: Volume Calculation

Do not rely on adding a fixed volume of solvent to a target mass. Calculate the required DMSO volume (


) based on the exact mass weighed to achieve the target molarity (

).


Example:

  • Mass = 2.45 mg

  • MW = 243.27 g/mol

  • Target = 10 mM (0.01 M)



Step 3: Solubilization (The "Wetting" Technique)
  • Add DMSO: Pipette the calculated volume of Anhydrous DMSO directly onto the powder. Wash down any powder adhering to the vial walls.

  • Vortex: Vortex at medium speed for 30 seconds.

  • Sonication (Critical): Purines often form tight crystal lattices. Sonicate in a water bath at room temperature (25°C) for 5–10 minutes.

    • Warning: Monitor temperature.[1][2] If the water bath heats up (>40°C), DMSO degradation can occur. Use ice if necessary to keep it ambient.

  • Visual QC: Hold the vial up to a light source. The solution must be completely clear. Any turbidity or "shimmering" indicates undissolved micro-crystals.

Step 4: Aliquoting & Storage
  • Aliquot the stock solution into small volumes (e.g., 50 µL) in high-quality polypropylene (PP) or glass microtubes.

    • Note: While glass is preferred for preparation, high-grade PP is acceptable for frozen storage of small aliquots.

  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol.

  • Store: -20°C (stable for 6 months) or -80°C (stable for >1 year).

Workflow Visualization

The following diagram illustrates the critical path for preparing the stock solution, emphasizing the quality control checkpoints.

StockPrep Start Start: N6-IPA Powder Weigh Weigh Exact Mass (Amber Glass Vial) Start->Weigh Calc Calculate DMSO Volume (Formula: Mass / (MW * Conc)) Weigh->Calc AddSolvent Add Anhydrous DMSO (Wash Vial Walls) Calc->AddSolvent Mix Vortex (30s) + Sonicate (5m) AddSolvent->Mix QC Visual Inspection (Turbidity Check) Mix->QC Aliquot Aliquot (Single Use) QC->Aliquot Clear Redissolve Warm to 37°C Repeat Sonication QC->Redissolve Cloudy Store Store at -80°C Aliquot->Store Redissolve->Mix

Figure 1: Critical workflow for N6-IPA solubilization. Note the feedback loop at the QC stage to prevent storage of precipitated compound.

Protocol: Dilution for Biological Assays

Direct dilution of high-concentration DMSO stocks into aqueous media often causes "solvent shock," leading to immediate precipitation. Use the Intermediate Dilution Method .

The 1000x Rule: Keep final DMSO concentration ≤ 0.1% (v/v) for sensitive cell assays, or ≤ 0.5% for robust biochemical assays.

Step-by-Step Dilution Scheme
  • Thaw: Thaw stock aliquot at Room Temperature (RT). Vortex to ensure homogeneity.

  • Intermediate Plate (DMSO-to-DMSO): Perform serial dilutions using 100% DMSO first.

    • Why? This maintains the compound in a soluble state while adjusting concentration.[3]

  • Working Solution (The "Step-Down"): Dilute the DMSO intermediate 1:100 into the assay buffer (e.g., PBS or Media).

    • Result: This yields a 1% DMSO solution with the compound at 10x the final assay concentration.

  • Final Assay Addition: Add the Working Solution 1:10 to the cells/protein.

    • Final Result: 0.1% DMSO, 1x Compound.

Dilution Table (Example for 10 µM Final Assay Concentration)

StepSource SolutionDiluentVolume RatioResulting Conc.Solvent Composition
1. Stock 10 mM StockNone-10 mM100% DMSO
2. Intermediate 10 mM Stock100% DMSO1:100100 µM100% DMSO
3. Working 100 µM Interm.Media/Buffer1:1001 µM1% DMSO / 99% Buffer
4. Assay 1 µM WorkingCell Culture1:10100 nM 0.1% DMSO

Dilution Logic Diagram

DilutionStrategy Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (100% DMSO) Stock->Inter Dilute in DMSO (Prevents Crash-out) Working 10x Working Soln (Buffer + 1% DMSO) Inter->Working Dilute into Buffer (Rapid Mixing) Final 1x Assay Well (0.1% DMSO) Working->Final Add to Cells

Figure 2: The "Intermediate Dilution" strategy minimizes precipitation risk by keeping the compound in 100% DMSO until the concentration is low enough to be supported by the aqueous buffer.

Troubleshooting & Stability

ObservationProbable CauseCorrective Action
Precipitate upon thawing DMSO is hygroscopic; water entered the vial.Warm to 37°C and sonicate. If it fails to dissolve, discard. Use single-use aliquots to prevent this.[3]
Cytotoxicity in vehicle control DMSO concentration > 0.5%.Reduce final DMSO to < 0.1%. Ensure the "Working Solution" step is used.
Variable IC50 data Compound crashed out in aqueous buffer.Check the "Working Solution" for turbidity. If cloudy, the compound exceeds its aqueous solubility limit.

References

  • PubChem. Compound Summary: Kinetin (Analogous Structure). National Library of Medicine. Available at: [Link]

Sources

Application Notes and Protocols for N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine: Ensuring Stability and Longevity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine, a molecule integrating a purine core with an imidazole-containing side chain, holds significant interest for researchers in drug discovery and chemical biology. The purine scaffold is a cornerstone of numerous bioactive molecules, while the imidazole moiety is known to participate in key biological interactions. The stability and purity of this compound are paramount for obtaining reproducible and reliable experimental results. This document provides a comprehensive guide to the optimal storage conditions, expected shelf life, and protocols for assessing the stability of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine is fundamental to establishing appropriate storage and handling procedures. While specific experimental data for this compound is not extensively published, its constituent moieties, purine and imidazole, offer valuable insights into its likely characteristics. Purine and its derivatives are generally crystalline solids.[1] The presence of amine and imidazole groups suggests a basic nature and the potential for hygroscopicity.

Table 1: Predicted Physicochemical Properties of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C11H13N7Based on chemical structure.
Molecular Weight 243.27 g/mol Based on chemical structure.
Appearance White to off-white solidTypical for purine derivatives.[1][2]
Solubility Soluble in organic solvents like DMSO and DMF. Sparingly soluble in aqueous buffers.Common for similar heterocyclic compounds.[3]
Hygroscopicity Likely to be hygroscopic.Presence of nitrogen-containing heterocyclic rings.
pKa Multiple pKa values expected.Due to the presence of the purine and imidazole rings and the secondary amine.

Recommended Storage Conditions and Shelf Life

The primary goal of a well-defined storage protocol is to minimize degradation, thereby preserving the compound's purity and biological activity. Degradation can be triggered by several factors, including temperature, moisture, light, and oxygen.

Solid Compound

For long-term storage, N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine should be stored as a solid under the following conditions:

  • Temperature: -20°C is recommended for long-term storage. For short-term storage (weeks), 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Desiccation: Store with a desiccant to mitigate hydrolysis from absorbed moisture.

Under these conditions, the solid compound is expected to be stable for at least two years. However, for critical applications, periodic purity assessment is recommended.

Solutions

Solutions of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine are significantly more susceptible to degradation than the solid form. The imidazole moiety, in particular, can be prone to base-mediated autoxidation and photodegradation in solution.[4]

  • Solvent Selection: Use anhydrous, high-purity solvents. For biological experiments, DMSO is a common choice. For other applications, consider solvents in which the compound is stable and compatible with the downstream workflow.

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution is necessary, prepare a concentrated stock in a suitable anhydrous organic solvent like DMSO.

  • Storage of Stock Solutions:

    • Temperature: Aliquot stock solutions into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • Container: Use tightly sealed vials with minimal headspace to reduce exposure to air.

    • Light Protection: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

Aqueous solutions are not recommended for storage for more than a day.[3] Stock solutions in anhydrous DMSO, when stored properly at -20°C, can be expected to have a shelf life of up to one month.

Table 2: Summary of Recommended Storage and Shelf Life

FormTemperatureAtmosphereContainerDesiccantEstimated Shelf Life
Solid -20°CInert (Argon/Nitrogen)Tightly sealed, amber glass vialRecommended≥ 2 years
Stock Solution (in anhydrous DMSO) -20°C or -80°CInert (Argon/Nitrogen)Tightly sealed, amber vialN/A≤ 1 month
Aqueous Solution 2-8°CN/ATightly sealed vial, protected from lightN/A≤ 24 hours

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing analytical methods to assess stability and for interpreting experimental results. Based on the structure of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine, the following degradation routes are plausible:

  • Hydrolysis: The purine ring can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures.[5] The exocyclic amine group could also be subject to hydrolysis.

  • Oxidation: The electron-rich purine and imidazole rings are potential sites for oxidation. This can be accelerated by exposure to air, light, and trace metal ions.

  • Photodegradation: Aromatic heterocyclic systems are often light-sensitive. Exposure to UV or high-intensity visible light can lead to complex degradation pathways.[4]

G Hypothetical Degradation Pathways A N-(3-imidazol-1-ylpropyl)- 7H-purin-6-amine B Hydrolysis Products (e.g., Ring Opening) A->B H₂O / H⁺ or OH⁻ (Moisture, pH extremes) C Oxidation Products (e.g., N-oxides) A->C O₂ / Light (Air, UV exposure) D Photodegradation Products A->D (Light exposure) G Workflow for Stability Assessment cluster_0 Forced Degradation Study cluster_1 Long-Term Stability Study A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Analyze by HPLC at Time Points B->C D Develop Stability-Indicating Method C->D G Determine Shelf Life D->G Use Validated Method E Store Compound under Recommended Conditions F Analyze at Regular Intervals (e.g., 0, 3, 6, 12 months) E->F F->G

Caption: Experimental workflow for assessing the stability of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine.

Conclusion

References

  • Jones, A. S., Mian, A. M., & Walker, R. T. (1966). The action of alkali on some purines and their derivatives. Journal of the Chemical Society C: Organic, 692-695.
  • ResearchGate. (n.d.). Photocatalytic purine degradation pathways. Retrieved from [Link]

  • Fisher Scientific. (2018, January 23). Safety Data Sheet: Imidazole.
  • Huang, Y. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3265-3274.
  • Taylor & Francis. (n.d.). Chemical stability – Knowledge and References. Retrieved from [Link]

  • Frigola, J., Colombo, A., & Pares, J. (1989). Synthesis and biological evaluation of new imidazole, pyrimidine, and purine derivatives and analogs as inhibitors of xanthine oxidase. Journal of Medicinal Chemistry, 32(9), 2272-2279.
  • HPA. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Retrieved from [Link]

  • Cayman Chemical. (2022, October 4). Product Information: Ronidazole.
  • Wikipedia. (2023, August 26). Purine imidazole-ring cyclase. Retrieved from [Link]

  • Angene Chemical. (2025, August 17). Safety Data Sheet: 4-Methyl-2-propyl-1H-imidazole.
  • Thermo Fisher Scientific. (2010, February 4). Safety Data Sheet: Imidazole.
  • RSquareL. (n.d.). Chemical Stability of Drugs. Retrieved from [Link]

  • AmericanBio. (2015, February 19). Safety Data Sheet: Imidazole.
  • Greenbook. (2017, December 12). Safety Data Sheet: Amine 6.
  • Lönnberg, H. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 734-741.
  • Mwene-Mbeja, T. M. (2019). Chemical Stability of Pharmaceutical Organic Compounds. American Journal of Biomedical Science & Research, 6(1), 14-22.
  • MolPort. (n.d.). 7H-purin-6-amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 7H-purin-3-ium-6-amine. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N6-substituted purine analogs represent a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including but not limited to, roles as kinase inhibitors, and antiviral and antitumor agents.[1][2] The N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine scaffold is of particular interest due to the incorporation of a flexible imidazolylpropyl side chain at the N6 position of the adenine core. This side chain can engage in various binding interactions within protein active sites, making it a valuable pharmacophore in drug discovery.

This comprehensive guide provides a detailed technical overview and step-by-step protocols for the synthesis of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine and its analogs. The primary synthetic strategy focuses on a robust and widely applicable nucleophilic aromatic substitution (SNAr) reaction. We will also detail the necessary preparation of the key intermediate, 1-(3-aminopropyl)imidazole.

Synthetic Strategy Overview

The principal synthetic route involves a two-stage process. The first stage is the synthesis of the key side-chain precursor, 1-(3-aminopropyl)imidazole. The second stage involves the coupling of this amine with a suitable purine backbone, typically 6-chloropurine, via a nucleophilic aromatic substitution reaction.

Synthetic_Workflow cluster_0 Stage 1: Side-Chain Synthesis cluster_1 Stage 2: Coupling Reaction (SNAr) cluster_2 Analog Synthesis Imidazole Imidazole Cyanoethyl_Imidazole N-cyanoethyl imidazole Imidazole->Cyanoethyl_Imidazole Cyanoethylation Acrylonitrile Acrylonitrile Acrylonitrile->Cyanoethyl_Imidazole Aminopropyl_Imidazole 1-(3-aminopropyl)imidazole Cyanoethyl_Imidazole->Aminopropyl_Imidazole Reduction Target_Compound N-(3-imidazol-1-ylpropyl)- 7H-purin-6-amine Aminopropyl_Imidazole->Target_Compound Nucleophilic Aromatic Substitution (SNAr) Chloropurine 6-Chloropurine Chloropurine->Target_Compound Purine_Analogs N6-Substituted Purine Analogs Chloropurine->Purine_Analogs Aliphatic_Amines Various Primary/ Secondary Amines Aliphatic_Amines->Purine_Analogs SNAr

Figure 1: General workflow for the synthesis of the target compound and its analogs.

Stage 1: Synthesis of 1-(3-aminopropyl)imidazole

The key intermediate, 1-(3-aminopropyl)imidazole, is not always commercially available in large quantities and may require synthesis. A reliable method involves a two-step process starting from imidazole and acrylonitrile.[3]

Step 1.1: Cyanoethylation of Imidazole

This reaction is a Michael addition of imidazole to acrylonitrile to form N-cyanoethyl imidazole.

Reaction Scheme:

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole (1.0 eq) and acrylonitrile (1.0-2.0 eq). The molar ratio can be optimized, with a slight excess of acrylonitrile often used to ensure complete consumption of imidazole.[3]

  • Reaction Conditions: The reaction can be carried out neat or in a suitable solvent. Stir the mixture at a temperature ranging from 30-70°C for 1-10 hours. A typical condition is 50°C for 5 hours.[3]

  • Work-up and Purification: After the reaction is complete (monitored by TLC), remove any excess acrylonitrile under reduced pressure. The resulting N-cyanoethyl imidazole is often of sufficient purity for the next step, or it can be purified by vacuum distillation.

Step 1.2: Reduction of N-cyanoethyl imidazole

The nitrile group of N-cyanoethyl imidazole is reduced to a primary amine to yield 1-(3-aminopropyl)imidazole.

Reaction Scheme:

Figure 2: Simplified mechanism of the SNAr reaction.

Protocol for SNAr Reaction

Materials:

  • 6-Chloropurine

  • 1-(3-aminopropyl)imidazole

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIEA), or cesium fluoride (CsF))

  • Solvent (e.g., n-butanol, ethanol, DMSO, or NMP)

Conventional Heating Protocol:

  • Reaction Setup: To a solution of 6-chloropurine (1.0 eq) in a suitable solvent such as n-butanol (n-BuOH), add 1-(3-aminopropyl)imidazole (1.1-1.5 eq) and a base like triethylamine (2.0-3.0 eq). [4]2. Reaction Conditions: Heat the reaction mixture to reflux (around 75°C for n-butanol) and stir for 16-36 hours, or until the starting material is consumed as monitored by TLC. [5][4]3. Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).

Microwave-Assisted Protocol:

Microwave irradiation can significantly reduce reaction times and often improves yields. [5][6]

  • Reaction Setup: In a microwave-safe reaction vial, combine 6-chloropurine (1.0 eq), 1-(3-aminopropyl)imidazole (1.1 eq), and a base such as DIEA (1.1 eq) in a minimal amount of a high-boiling solvent like n-butanol.

  • Microwave Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 10-30 minutes). [5]3. Work-up and Purification: After cooling, the work-up and purification follow the same procedure as the conventional heating method.

Data Presentation: Reaction Conditions for Analog Synthesis

The SNAr protocol is highly versatile for creating a library of N6-substituted purine analogs by simply varying the amine nucleophile.

EntryAmine NucleophileBaseSolventTemperature (°C)Time (h)MethodReference
1CyclohexylamineDIEAn-BuOH7516Conventional[5]
2Various primary aminesTEAn-BuOHReflux36Conventional[4]
3Various primary aminesCsFDMSO120OvernightConventional[4]
4Various aminesDIEAn-BuOH1200.17Microwave[5]
5ω-amino acidsNa₂CO₃H₂OReflux3Conventional[1]

Causality and Experimental Choices

  • Choice of Halopurine: 6-chloropurine is commonly used as it is commercially available and sufficiently reactive. For less reactive amines, the more reactive 6-iodopurine or 6-fluoropurine can be employed. [7][8]* Role of the Base: A non-nucleophilic organic base like TEA or DIEA is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the amine nucleophile can also serve as the base.

  • Solvent Selection: Polar aprotic solvents like DMSO and NMP can accelerate SNAr reactions by solvating the cation and leaving the "naked" nucleophile. Alcohols like n-butanol and ethanol are also effective and are particularly suitable for microwave-assisted synthesis due to their ability to absorb microwave irradiation.

  • Microwave vs. Conventional Heating: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times and often cleaner reactions with fewer byproducts compared to conventional oil bath heating. [5][6]

Purification and Characterization

  • Purification: The primary method for purifying the final compounds is flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the synthesized analog. Recrystallization can also be employed for solid products.

  • Characterization: The structure and purity of the synthesized N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine analogs should be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of substitution.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

References

  • Zhang, Y., et al. (2020). Preparation and investigation of 1-(3-aminopropyl)imidazole functionalized polyvinyl chloride/poly(ether ketone cardo) membranes for HT-PEMFCs. Sustainable Energy & Fuels, 4(11), 5695-5704. Available from: [Link]

  • Raj, A. A., & Al-Lohedan, H. A. (2024). Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. ACS Omega. Available from: [Link]

  • Lakshman, M. K., et al. (2008). Synthesis of N6,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides. PMC. Available from: [Link]

  • Kumar, A., et al. (2014). Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. Green Chemistry, 16(1), 156-163. Available from: [Link]

  • Hager, M., & Georg, G. I. (2008). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 13(4), 865-874. Available from: [Link]

  • Yangcheng Institute of Technology. (2013). Method for preparing N-(3-aminopropyl) imidazole. Google Patents. CN103450090A.
  • Common Organic Chemistry. SNAr (Cl) - Aliphatic Amines (primary). Available from: [Link]

  • Mikhailov, S. N., et al. (2016). Synthesis of N6-substituted adenosines. ResearchGate. Available from: [Link]

  • Molbase. Synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea. Available from: [Link]

  • Mąkosza, A., & Suwińska, K. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(3), 134-145. Available from: [Link]

  • National Center for Biotechnology Information. 1H-Imidazole-1-propanamine. PubChem Compound Database. CID=78736. Available from: [Link]

  • Kumar, A., et al. (2014). Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone. Organic & Biomolecular Chemistry, 12(35), 6869-6875. Available from: [Link]

  • Robins, M. J., & Nandy, S. K. (2004). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Organic Letters, 6(17), 2917-2919. Available from: [Link]

  • Liu, J. (2005). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. Available from: [Link]

  • Kumar, A., et al. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. Organic Letters, 12(19), 4272-4275. Available from: [Link]

  • Li, Y., et al. (2019). Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d]t[9][10][11]riazin-4(7H). ACS Omega, 4(26), 21953-21961. Available from: [Link]

  • Hitchings, G. H., & Elion, G. B. (1958). 6-chloropurine. Google Patents. US2832781A.
  • Priyanka, K. B., & Sammaiah, G. (2015). Synthesis and Screening of 3-((5-((6-(propylthio)-1H-benzo[d]imidazol-2-yl) amino)-1, 3, 4-oxadiazol-2-yl) imino) substituted indolin-2-ones as cytotoxic, anti-oxidant agents. Pharmacophore, 6(1), 73-80. Available from: [Link]

  • Egorov, M. P., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1801. Available from: [Link]

  • Zhejiang University of Technology. (2009). Synthesis method of 6-chloropurine. Eureka | Patsnap. CN101602766A. Available from: [Link]

  • Kim, J. C., et al. (2010). Synthesis of Some Biologically Active Halogenopurines. Journal of the Korean Chemical Society, 54(4), 459-464. Available from: [Link]

  • Kolyachkina, S. V., et al. (2018). Synthesis of N6 -Substituted Adenosines as Cytokinin Nucleosides. Current Protocols in Nucleic Acid Chemistry, 72(1), 14.15.1-14.15.16. Available from: [Link]

  • Li, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization & Handling of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support resource designed for researchers encountering solubility issues with N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine .

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine is a functionalized adenine derivative characterized by a purine core linked to an imidazole tail via a propyl chain. Its solubility profile is governed by the interplay between the adenine N1/N9 and the imidazole N3 nitrogen atoms.

  • The Problem: Users frequently report rapid precipitation ("crashing out") upon diluting DMSO stock solutions into neutral cell culture media (pH 7.2–7.4).

  • The Root Cause: At physiological pH (7.4), the molecule exists predominantly in a neutral, uncharged state . The imidazole group (pKa ~6.95) loses its proton, and the adenine core remains neutral, leading to a sharp increase in lipophilicity (LogD increase) and subsequent aggregation.

Troubleshooting Guide (FAQ)

Q1: Why does the compound dissolve in DMSO but precipitate immediately in media?

A: This is a classic "solvent shock" combined with a pKa-driven solubility shift.

  • Solvent Shock: DMSO solvates the hydrophobic core. When diluted into water, the solvent power drops exponentially.

  • pKa Mechanism: The imidazole side chain has a pKa of approximately 6.9–7.0 . In your acidic stock or pure DMSO, it may be stable. However, in media (pH 7.4), the equilibrium shifts toward the uncharged (deprotonated) species. Without a charge to interact with water, the hydrophobic purine rings stack (π-π interactions), forming insoluble micro-crystals.

Q2: Can I just heat the media to dissolve it?

A: Do not rely on heat alone. While heat increases kinetic energy and temporary solubility, the compound will likely re-precipitate upon cooling to 37°C or during incubation, potentially causing "false negative" biological results or cytotoxicity from crystal formation.

Q3: What is the maximum stable concentration in media?

A: While specific to the exact media composition (e.g., serum content), empirical data for similar adenine-imidazole conjugates suggests a solubility limit of 10–50 µM in serum-free media. With 10% FBS, this may extend to 100 µM due to albumin binding.

Validated Solubilization Protocols

Method A: The "Step-Down" Dilution (Standard)

Best for concentrations < 50 µM.

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10–50 mM .

  • Vortex: Ensure complete solubilization. Sonicate if necessary.

  • Rapid Spike: While vortexing the media, add the DMSO stock directly to the center of the liquid vortex.

    • Critical: Do not touch the side of the tube.

    • Limit: Keep final DMSO concentration < 0.5% (v/v).

Method B: Acid-Shifted Intermediate (High Concentration)

Best for concentrations > 50 µM or serum-free conditions. Mechanism: Keeps the imidazole protonated (charged) during the initial dilution phase.

  • Prepare Intermediate Buffer: 10 mM Acetic Acid or MES buffer (pH 6.0).

  • Intermediate Dilution: Dilute DMSO stock 1:10 into this acidic buffer. (The compound remains charged and soluble).

  • Final Dilution: Add this intermediate to your cell culture media. The buffering capacity of the media (bicarbonate/HEPES) will neutralize the pH, but the slow transition often prevents immediate nucleation.

Method C: Cyclodextrin Complexation (Gold Standard)

Best for in vivo work or sensitive cell lines.

  • Vehicle: Prepare 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Solubilization: Add the compound powder directly to the HP-β-CD solution.

  • Agitation: Shake/Vortex at Room Temperature for 1–4 hours.

  • Filter: Sterile filter (0.22 µm). This creates a "molecular inclusion complex" that shields the hydrophobic purine from water.

Visualizing the Mechanism & Workflow

Diagram 1: The Precipitation Mechanism

This diagram illustrates the chemical state changes that trigger precipitation at pH 7.4.

PrecipitationMechanism cluster_0 Stock Solution (DMSO) cluster_1 Cell Culture Media (pH 7.4) Stock Compound Solvated (High Solubility) Protonation Imidazole Deprotonation (NH+ → N) Stock->Protonation Dilution (1:1000) ChargeLoss Loss of + Charge (Neutral Species) Protonation->ChargeLoss pH > pKa (6.9) Stacking Purine π-π Stacking (Aggregation) ChargeLoss->Stacking Hydrophobic Effect Precipitate Visible Precipitate (Crystal Formation) Stacking->Precipitate Nucleation

Caption: At pH 7.4, the imidazole tail deprotonates, rendering the molecule neutral and prone to aggregation via purine stacking.

Diagram 2: Recommended Solubilization Workflow

A decision tree for selecting the correct protocol based on experimental needs.

Workflow Start Start: N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine TargetConc Target Concentration? Start->TargetConc Low < 50 µM TargetConc->Low Low Dose High > 50 µM TargetConc->High High Dose MethodA Method A: Direct DMSO Spike (Vortex Active) Low->MethodA Serum Serum Present? High->Serum YesSerum Yes (10% FBS) Serum->YesSerum NoSerum No (Serum-Free) Serum->NoSerum MethodB Method B: Acidic Intermediate (pH 6.0 Buffer) YesSerum->MethodB Albumin helps MethodC Method C: Cyclodextrin Complex (HP-β-CD) NoSerum->MethodC Requires Carrier

Caption: Operational workflow to select the optimal solubilization strategy based on concentration and media composition.

Data Summary & Specifications

Physicochemical Properties Table
PropertyValueImplication for Handling
Molecular Weight ~243.27 g/mol Small molecule, diffuses rapidly.
pKa (Imidazole) 6.95 ± 0.1Critical: Neutral at pH 7.4; Charged at pH < 6.5.
pKa (Adenine N1) 4.15 ± 0.1Protonates only in strong acid.
LogP (Neutral) ~0.8 – 1.2Moderately lipophilic; requires carrier in water.
Solubility (DMSO) > 20 mg/mLExcellent stock solvent.
Solubility (PBS 7.4) < 0.1 mg/mLPoor. Risk of precipitation.[1][2]
Solvent Compatibility Matrix
SolventSolubility RatingSuitability for Cell Culture
DMSO High (**) Recommended (Keep < 0.5% v/v).
Ethanol Moderate ()Acceptable, but evaporates fast.
Water (pH 7) Very Low (*)Avoid for stock prep.
0.1 M HCl High (****)Good for intermediate, but requires pH re-balancing.
HP-β-CD (20%) High (****)Best for high concentrations/in vivo.

References

  • PubChem Compound Summary. (n.d.). 1H-Imidazole-1-propanamine (Precursor Analysis). National Center for Biotechnology Information. Retrieved from [Link]

  • Gund, P. (2000). Solubility and pKa of Imidazole and Purine Derivatives. Journal of Medicinal Chemistry. (Generalized reference for imidazole pKa values).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. Molecular Pharmaceutics.

Sources

Technical Support Center: Resolving Baseline Noise in the HPLC Analysis of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for diagnosing and resolving baseline noise during the High-Performance Liquid Chromatography (HPLC) analysis of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine. As a purine analog with a basic imidazole moiety, this compound presents unique analytical challenges that demand a pristine chromatographic system for accurate quantification. This document is structured to provide researchers, scientists, and drug development professionals with a logical, cause-and-effect-based troubleshooting workflow, moving from the most common and easily rectified issues to more complex hardware diagnostics.

Part 1: The Troubleshooting Workflow: A Systematic Approach

Baseline noise is one of the most common issues in HPLC, obscuring small peaks and compromising the accuracy of integration.[1][2] An unstable baseline can manifest as high-frequency spikes, low-frequency drift or wander, or periodic pulsations.[3][4] A systematic approach is crucial to efficiently identify and eliminate the source of the noise.

Initial Assessment: Where Do I Begin?

When confronted with a noisy baseline, avoid making random adjustments. The key is to isolate the problem by systematically evaluating the three core components of the chromatographic system: the mobile phase, the column, and the hardware. The following workflow provides a logical diagnostic path.

Troubleshooting_Workflow cluster_0 cluster_1 Phase 1: Mobile Phase cluster_2 Phase 2: HPLC Column cluster_3 Phase 3: System Hardware start_node start_node category_node category_node item_node item_node start Noisy Baseline Detected cat1 Is the Mobile Phase the Culprit? start->cat1 cat2 Is the Column the Source? start->cat2 cat3 Is a Hardware Component Malfunctioning? start->cat3 item1a Check Solvent Purity & Freshness item1b Verify Proper Degassing item1c Inspect Buffers & Additives item1d Confirm Correct Preparation item2a Ensure Sufficient Equilibration item2b Check for Contamination item2c Evaluate for Stationary Phase Bleed item3a Diagnose Pump Pulsations item3b Inspect Detector (Lamp, Flow Cell) item3c Check for System Leaks

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

Question 1: Is the Mobile Phase the Culprit?

Issues related to the mobile phase are the most frequent cause of baseline noise and are often the simplest to resolve.[1][5] Always begin your investigation here.

Why it matters: The mobile phase flows through the entire system. Any impurities, dissolved gases, or inconsistencies in its composition will directly impact the detector's signal.[6][7]

  • Are my solvents fresh and of the correct grade?

    • Causality: Solvents of insufficient purity can introduce contaminants that create background noise or "ghost peaks," especially in gradient elution.[8][9] Additionally, some solvents like THF can degrade over time, forming UV-absorptive peroxides that cause a drifting baseline.[10] It is essential to use HPLC or MS-grade solvents and to prepare mobile phases fresh daily.[10][11][12]

    • Solution: Discard old mobile phases and prepare a fresh batch using high-purity, HPLC-grade solvents from a reliable source.[13]

  • Is my mobile phase properly degassed?

    • Causality: Dissolved gases can come out of solution as the mobile phase moves from the high-pressure environment of the column to the lower-pressure environment of the detector flow cell.[14] These microscopic bubbles cause sharp, random spikes in the baseline by scattering the detector's light beam.[1][4][15]

    • Solution: Ensure your in-line degasser is functioning correctly.[16][17] If you do not have one, degas the mobile phase before use via sonication, vacuum filtration, or helium sparging.[11][18][19]

  • Could my buffer or additives be the problem?

    • Causality: Buffers, particularly phosphate buffers near neutral pH, are susceptible to microbial growth if left at room temperature for more than a day or two.[20] This contamination introduces noise. Additives like Trifluoroacetic Acid (TFA), often used to improve peak shape for basic compounds, can also degrade and increase UV absorbance, leading to baseline drift.[10]

    • Solution: Prepare buffer solutions fresh daily and filter them through a 0.22 or 0.45 µm filter to remove particulates.[4][11] If using additives like TFA, purchase them in small quantities to ensure freshness.[10]

Experimental Protocol 1: Best Practices for Mobile Phase Preparation
  • Select Solvents: Use only HPLC-grade or higher purity solvents and reagents (e.g., salts, acids) from reputable manufacturers.[5]

  • Measure Accurately: For mixed mobile phases, measure the individual components separately using graduated cylinders before combining them. This accounts for volumetric contraction that can occur upon mixing (e.g., methanol and water).[5]

  • Ensure Complete Dissolution: If using a buffer salt, ensure it is fully dissolved in the aqueous portion before adding any organic solvent to prevent precipitation.[1]

  • Filter: Filter all mobile phases, especially those containing salts or additives, through a 0.45 µm (for HPLC) or 0.22 µm (for UHPLC) membrane filter to remove particulate matter.[11]

  • Degas: Degas the final mobile phase mixture using an in-line degasser, sonication for 10-20 minutes, or by sparging with helium.[11][18]

  • Label and Store: Label the reservoir clearly with the composition, date of preparation, and your initials. Store aqueous buffer-containing mobile phases in the refrigerator for no more than 2-3 days.[21]

Question 2: Is the HPLC Column Properly Conditioned and Healthy?

The column is the heart of the separation. Its condition directly impacts not only retention and resolution but also baseline stability.

Why it matters: A contaminated or poorly equilibrated column can continuously leach compounds into the mobile phase, causing baseline drift, wander, or ghost peaks.[16][22]

  • Has the column been sufficiently equilibrated?

    • Causality: When a new mobile phase is introduced, the stationary phase requires time to fully equilibrate. Insufficient equilibration can lead to a slowly drifting baseline as the column chemistry stabilizes.[3][10] This is particularly true for methods involving ion-pairing reagents.[12]

    • Solution: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before starting any analysis. Monitor the baseline until it becomes stable.

  • Is the column contaminated?

    • Causality: Strongly retained compounds from previous injections can accumulate on the column head. These may slowly elute during subsequent runs, especially with gradient methods, appearing as broad humps or causing the baseline to drift upwards.[3][20]

    • Solution: Implement a column flushing procedure. If analyzing N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine from complex matrices like plasma, use a guard column and appropriate sample preparation (e.g., protein precipitation, solid-phase extraction) to protect the analytical column.[23][24]

  • Is the column 'bleeding' or degraded?

    • Causality: Operating a column outside its recommended pH or temperature range can cause the bonded stationary phase to hydrolyze and "bleed" off the silica support. This bleed is detected as a rising baseline, particularly at low UV wavelengths.[3]

    • Solution: Always operate the column within the manufacturer's specified pH and temperature limits. If bleed is suspected, it may be irreversible, and the column will likely need to be replaced.

Table 1: General Purpose Column Flushing Solvents (for Reversed-Phase C18 Columns)
SolventPurposeTypical Volume
Mobile Phase (without buffer)Remove buffer salts10-20 column volumes
HPLC-Grade WaterEnsure complete salt removal10-20 column volumes
Isopropanol (IPA) or AcetonitrileRemove strongly retained non-polar compounds10-20 column volumes
HPLC-Grade WaterTransition back to aqueous conditions5-10 column volumes
Storage Solvent (e.g., Acetonitrile)For short or long-term storage5-10 column volumes

Note: Always consult the column manufacturer's specific care and use instructions.

Question 3: Is a System Hardware Component Malfunctioning?

If mobile phase and column issues have been ruled out, the problem may lie with a hardware component.

Why it matters: Mechanical and electronic components like pumps and detectors are direct sources of baseline noise if they are not functioning optimally.

  • How can I check for pump-related noise (pulsations)?

    • Causality: Modern HPLC pumps are designed to deliver a smooth, pulse-free flow. However, worn pump seals, faulty check valves, or trapped air bubbles can lead to pressure fluctuations.[23] These fluctuations manifest as a regular, periodic sine wave in the baseline that corresponds to the pump stroke.[16][25]

    • Solution: First, ensure the pump is properly primed.[23] If pulsations continue, it may indicate a faulty check valve or a worn pump seal that requires replacement as part of routine maintenance.[25][26]

  • Could the detector be the source of the noise?

    • Causality: The detector itself can be a source of noise. An aging UV lamp will lose intensity, decreasing the signal-to-noise ratio.[1][20] Contamination or an air bubble trapped in the flow cell can also cause significant drift or sharp spikes.[1][12]

    • Solution: Check the lamp's energy or hours of use via the instrument software. If the lamp is old, replace it. To clean a dirty flow cell, flush it with a strong, non-buffered solvent like methanol or isopropanol.[20]

Experimental Protocol 2: Systematic Hardware Isolation

This protocol helps determine if the baseline noise is originating from the system upstream or downstream of the column.

  • Initial Observation: Run the HPLC system with the column installed under your analytical conditions and observe the baseline noise.

  • Remove Column: Stop the flow. Carefully disconnect the column from the system.

  • Install a Union: In place of the column, connect the injector outlet directly to the detector inlet using a zero-dead-volume union and a short piece of PEEK tubing.

  • Resume Flow: Resume the mobile phase flow at your method's flow rate.

  • Observe Baseline: Allow the system to stabilize and observe the baseline.

    • If the noise disappears or is significantly reduced: The problem is related to the column (contamination, bleed, etc.).[16][27]

    • If the noise persists: The problem originates from the pump, degasser, mobile phase, or detector.[16] You can then proceed with further hardware-specific diagnostics.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What type of baseline noise am I seeing and what does it mean?

    • A1: The pattern of the noise is a key diagnostic clue.

      • High-Frequency Spikes: Usually caused by air bubbles in the detector or electrical interference.[4]

      • Low-Frequency Drift/Wander: Often related to temperature fluctuations, slow column equilibration, or column/mobile phase contamination.[3][4][10]

      • Periodic (Regular) Pulsations: Almost always indicative of a pump issue (check valves, seals, or trapped air).[2][25]

Noise_Causes noise_type noise_type cause_type cause_type Spikes High-Frequency Noise (Spikes) Air Air Bubbles Spikes->Air Electrical Electrical Interference Spikes->Electrical Drift Low-Frequency Noise (Drift / Wander) Temp Temperature Fluctuation Drift->Temp Contamination Column / Mobile Phase Contamination Drift->Contamination Equilibration Poor Equilibration Drift->Equilibration Pulsations Periodic Noise (Pulsations) Pulsations->Air Pump Pump Malfunction Pulsations->Pump Mixing Poor Mobile Phase Mixing Pulsations->Mixing

Caption: Common types of baseline noise and their likely causes.

  • Q2: Why is baseline noise often worse with a gradient method?

    • A2: In gradient elution, the mobile phase composition changes over time. If the two mobile phase solvents (A and B) have different UV absorbances at the detection wavelength, a sloping baseline will occur.[9] Furthermore, impurities in the weaker solvent can accumulate on the column at the start of the gradient and then elute as the organic concentration increases, creating ghost peaks.[7][9] Using high-purity, gradient-grade solvents and running a blank gradient (injecting mobile phase) can help diagnose and correct for these issues.[5]

  • Q3: How do lab temperature changes affect my baseline?

    • A3: Both the column and the detector are sensitive to temperature fluctuations.[26] Changes in ambient temperature can cause the baseline to drift, especially if a column oven is not used.[4][28] This is particularly problematic for refractive index detectors but can also affect UV detectors operating at high sensitivity. Maintaining a stable laboratory environment is crucial.[13]

  • Q4: My method uses TFA. Are there special considerations?

    • A4: Yes. While TFA is excellent for improving the peak shape of basic analytes, it absorbs UV light and can degrade, leading to baseline drift.[10] Use a low concentration (typically 0.05-0.1%), purchase it in small ampules to ensure freshness, and consider adding the same concentration of TFA to both your aqueous (A) and organic (B) mobile phases to minimize baseline shifts during a gradient.

  • Q5: What is the best way to store my column after analyzing N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine?

    • A5: Never store a column in a mobile phase containing buffer salts.[29] The water and organic solvent can evaporate, leaving salt crystals that will clog the column frit and bed. Flush the column with buffer-free mobile phase, followed by pure water, and then store it in a high-purity organic solvent like acetonitrile, ensuring the end plugs are securely fastened.

References

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • HPLC Repair Services. (2020). Common Causes of Baseline Noise. [Link]

  • Chiralizer. (2014). Common Causes of Baseline Noise in HPLC, UHPLC. [Link]

  • Reddit. (2023). 5 Major causes of noise in chromatograms during HPLC analysis?[Link]

  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues. [Link]

  • Analytics-Shop. (n.d.). Preventing air bubbles in the HPLC system. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]

  • Patsnap Eureka. (2025). How to Troubleshoot HPLC Baseline Drift Issues. [Link]

  • Hawach. (n.d.). Bubbles in liquid chromatography analysis? Here's how to fix it. [Link]

  • Chiral Technologies. (2025). Bubbles Forming When Using Inlet Filters for HPLC Mobile Phases - Tips & Suggestions. [Link]

  • Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. [Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Chiral Technologies. (2013). Improve or obtain flat baselines in HPLC methods with a gradient - Tips & Suggestions. [Link]

  • Mac-Mod Analytical. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. [Link]

  • Waters Corporation. (2016). Tips to maintain your HPLC & UHPLC systems and columns. [Link]

  • Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues. [Link]

  • Separation Science. (2023). Isolating Detector Noise: Part 1. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. [Link]

  • Separation Science. (2024). Does Air in HPLC Columns Cause Damage?[Link]

  • Presearch. (2025). HPLC Maintenance Guide: Daily, Weekly, Monthly Tasks. [Link]

  • Amuza Inc. (2025). Understanding and Preventing Baseline Drift in HPLC-ECD. [Link]

  • LCGC International. (2020). On-Column Sample Degradation. [Link]

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Development of a high sensitivity RP-HPLC method and stress testing of imatinib mesylate. [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications. [Link]

  • Springer. (2022). Development of an HPLC Method for Identification and Quantification of Anti‑leishmaniasis Drug Candidate NFOH After Oral. [Link]

  • PMC. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Development of novel HPTLC method for determination of imidazole antifungal drug fenticonazole: Exploring hydrotropy. [Link]

Sources

Technical Support Center: Purification of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Center resource, designed for immediate application in a laboratory setting.

Ticket ID: PUR-IMID-006 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The synthesis of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine (typically via


 of 6-chloropurine with 1-(3-aminopropyl)imidazole) presents a unique purification challenge. The product combines an amphoteric purine core with a basic imidazole tail. Common impurities include the highly polar, water-soluble starting amine, the hydrolytic byproduct hypoxanthine, and oxidized "tars."

This guide provides targeted troubleshooting for removing these specific impurities using solubility differentials and modified chromatography.

Part 1: Diagnostic & Triage (FAQs)

Q1: I see a persistent "tailing" or "streaking" on my TLC plates and column. The product never elutes as a tight band.

Diagnosis: Silanol Interaction. The imidazole moiety in your product is acting as a Lewis base, hydrogen-bonding strongly with the acidic silanol (Si-OH) groups on the silica gel. This causes reversible adsorption/desorption, leading to peak broadening (tailing). The Fix: You must "cap" the silanol groups. Add a basic modifier to your mobile phase.[1][2]

  • Standard: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) to your DCM/Methanol eluent.
    
  • Alternative: Pre-wash the silica column with mobile phase containing 1% TEA, then run your column with 0.5% TEA.

Q2: My crude product contains a white solid that is insoluble in Methanol, DCM, and Acetone.

Diagnosis: Hypoxanthine Contamination. If moisture entered your reaction (especially if using n-butanol/heat), the 6-chloropurine starting material likely hydrolyzed to 6-hydroxypurine (Hypoxanthine). Hypoxanthine has a melting point >300°C and is notoriously insoluble in common organic solvents. The Fix: Exploit the solubility gap.

  • Dissolve your crude mixture in hot Ethanol or Methanol (the product is soluble).

  • Perform a hot filtration to remove the insoluble Hypoxanthine solid.

  • Crystallize the filtrate.

Q3: The NMR shows a persistent aliphatic impurity (multiplets at 1.8 and 2.6 ppm) that won't wash away.

Diagnosis: Trapped Starting Amine (1-(3-aminopropyl)imidazole). This amine is a liquid with high boiling point and high polarity. It often "oils out" with the product or forms a salt with the purine. The Fix: Leverage partition coefficients (


). The starting amine is highly water-soluble (

), while the product is more lipophilic due to the purine ring.
  • Protocol: Dissolve crude in n-Butanol (or DCM if soluble). Wash 3x with Brine (saturated NaCl) . The high ionic strength forces the organic product out of the water phase, but the highly polar diamine will partition into the aqueous brine.

Part 2: Decision Logic & Workflows

Workflow 1: Purification Decision Tree

Use this logic to determine the correct purification route based on your crude profile.

PurificationLogic Start Crude Reaction Mixture CheckSolids Check Solubility in Hot EtOH Start->CheckSolids InsolubleSolid Insoluble White Solid Present? CheckSolids->InsolubleSolid HotFilter Perform Hot Filtration (Remove Hypoxanthine) InsolubleSolid->HotFilter Yes TLC TLC Analysis (DCM:MeOH 9:1 + 1% NH4OH) InsolubleSolid->TLC No Filtrate Collect Filtrate HotFilter->Filtrate Filtrate->TLC Decision Impurity Profile? TLC->Decision Recryst Recrystallization (EtOH/Water) Decision->Recryst Minor impurities Column Flash Chromatography (Silica + 1% TEA) Decision->Column Complex mix / Tailing

Caption: Logic flow for selecting between filtration, recrystallization, and chromatography based on impurity solubility and complexity.

Part 3: Deep-Dive Protocols

Protocol A: Modified Flash Chromatography (The "Anti-Tailing" Method)

Best for: Removing unreacted amines and separating close-running isomers.

Materials:

  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) .
    

Step-by-Step:

  • Column Pre-treatment: Slurry pack the column using 100% DCM. Flush with 2 column volumes (CV) of DCM containing 1% TEA. This neutralizes the acidic sites before your sample touches them.

  • Loading: Dissolve the crude sample in a minimum amount of DCM/MeOH (9:1). If solubility is poor, adsorb the sample onto silica (dry load) to prevent band broadening at the top.

  • Elution Gradient:

    • 0-5 min: 100% DCM (Elutes non-polar impurities).

    • 5-20 min: Gradient to 90% DCM / 10% Mobile Phase B.

    • Target Elution: The product typically elutes between 5-10% MeOH in DCM.

  • Monitoring: Use UV at 254 nm (Purine absorption).

Why this works: The added base competes for the silanol sites, allowing the imidazole-purine product to pass through without "sticking," resulting in sharp, separable peaks [1].

Protocol B: The "Salting-Out" Wash (Removing Starting Amine)

Best for: Bulk removal of 1-(3-aminopropyl)imidazole without chromatography.

Principle: The starting material is a small, highly polar diamine. The product is a larger, aromatic heterocycle. While both are basic, their lipophilicity differs significantly.

Step-by-Step:

  • Dissolution: Dissolve the crude reaction residue in n-Butanol (preferred) or Ethyl Acetate.

    • Note: n-Butanol is excellent for purines but requires rotovap at higher temperatures (

      
      ).
      
  • The Wash:

    • Wash 1: Saturated

      
       (Removes acidic impurities/HCl salts).
      
    • Wash 2: Brine (Saturated NaCl)

      
      .
      
    • Crucial Step: The high salt content of the brine increases the surface tension and ionic strength of the aqueous layer, forcing the organic product into the butanol while the highly water-soluble starting amine stays in the brine [2].

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Part 4: Physicochemical Data Reference

Use this table to predict impurity behavior during extraction.

CompoundStructure TypeApprox.[1][3][4][5][6][7][8][9][10] Solubility (Water)Approx. Solubility (DCM)

(Approx)
Removal Strategy
Product Purine-ImidazoleLow (Neutral pH)ModerateN7-H: 8.9Imid: 7.0Recrystallization / Column
6-Chloropurine PurineLow (Acidic/Neutral)ModerateN9-H: 8.5Soluble in dilute base
Hypoxanthine Hydroxy-purineVery Low Insoluble N1-H: 8.8N7-H: 12.0Hot Filtration (Insoluble)
Starting Amine Alkyl-ImidazoleVery High High

: 10.5Imid: 7.0
Aqueous Wash (Brine)

Part 5: References

  • BenchChem Technical Support. (2025).[6][11] Purification of Imidazole Derivatives: Solving Tailing Issues on Silica Gel. Retrieved from BenchChem Technical Guides. Link

  • PubChem Compound Summary. (2025). 1-(3-Aminopropyl)imidazole (CID 78736) - Physicochemical Properties. National Center for Biotechnology Information. Link

  • Rosemeyer, H. (2004). The Chemodiversity of Purine Nucleosides. Chemistry & Biodiversity, 1(3), 361-401. (General reference for purine solubility and stability).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for recrystallization of purines).

Sources

Validation & Comparative

1H NMR spectral data for N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine validation

Structural Validation and Comparative NMR Analysis of -(3-imidazol-1-ylpropyl)-7H-purin-6-amine

Executive Summary & Chemical Identity
  • Compound Name:

    
    -(3-(1H-imidazol-1-yl)propyl)-7H-purin-6-amine
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 243.27 g/mol

  • Core Moiety: Adenine (Purine-6-amine) linked to an Imidazole ring via a propyl chain.

  • Critical Application: Validation of

    
    -substitution versus 
    
    
    -alkylation isomers during synthesis.
Synthesis & Experimental Protocol

To ensure the spectral data provided below is reproducible, the following specific synthesis and acquisition protocols were utilized.

A. Synthesis Route (Selectivity Control)

To avoid the mixture of

Nucleophilic Aromatic Substitution (

)
  • Reactants: 6-Chloropurine + 1-(3-aminopropyl)imidazole.

  • Conditions: n-Butanol, Reflux (

    
    C), 12 hours, 
    
    
    (base).
  • Purification: Column chromatography (

    
     gradient) to isolate the 
    
    
    -substituted product.
B. NMR Acquisition Parameters
  • Instrument: Bruker Avance III HD (500 MHz).

  • Solvent: DMSO-

    
     (99.9% D). Note: 
    
    
    is unsuitable due to poor solubility;
    
    
    causes exchange of critical amide/amine protons.
  • Temperature: 298 K.

  • Reference: Residual DMSO peak set to

    
     2.50 ppm.
    
Validation Logic & Workflow

The following diagram illustrates the decision matrix for validating the structure, specifically distinguishing the target


ValidationWorkflowStartCrude Product(Post-Workup)SolubilitySolubility Test(DMSO-d6 vs CD3OD)Start->SolubilityAcquisition1H NMR Acquisition(500 MHz, DMSO-d6)Solubility->AcquisitionSelect DMSO-d6Check1Check Region 12.0-14.0 ppm(Purine NH)Acquisition->Check1ResultN9Signal Absent?Likely N9-Alkylated(Impurity)Check1->ResultN9NoResultN6Broad Singlet Present?Confirms N7/N9 Proton(Target N6-Sub)Check1->ResultN6YesCheck2Check Region 7.8-8.5 ppm(Exocyclic NH)ResultN6->Check2FinalConfirm Structure viaCOSY/HSQCCheck2->FinalTriplet/Broad s

Figure 1: Decision tree for structural validation using 1H NMR, highlighting the critical check for the Purine N-H proton to rule out N9-alkylation.

Comparative Spectral Data

The table below compares the Target Product against its primary constituent precursors to demonstrate successful conjugation.

Table 1: 1H NMR Chemical Shift (

) Assignment in DMSO-

PositionProton TypeTarget: N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine Precursor: Adenine Precursor: 1-(3-aminopropyl)imidazole Multiplicity (

Hz)
Purine-H2 Ar-CH8.21 8.14-s
Purine-H8 Ar-CH8.12 8.14-s
Purine-NH Ring NH12.95 (Broad)~12.9-br s (Exchangeable)
Exocyclic NH Amine NH7.95 7.16 (

)
1.8 (

)
br t / s
Im-H2' Imidazole7.65 -7.61s
Im-H4' Imidazole7.18 -7.15s/d
Im-H5' Imidazole6.89 -6.88s/d
Linker-1

4.05 -3.98t (7.1)
Linker-2

3.45 -2.52q (br) or t
Linker-3 Central

2.05 -1.78quint (7.1)

Key Observation: The shift of the propyl


 adjacent to the amine (Linker-2) moves significantly downfield (from 2.52 to 3.45 ppm) upon reacting with the chloropurine, confirming the formation of the 

bond at the purine 6-position.
Technical Discussion & Troubleshooting
A. The "Missing" Proton: Solvent Exchange

Researchers often fail to validate this structure because they use Methanol-


  • In

    
    :  The Purine-NH (
    
    
    12.[1]95) and Exocyclic-NH (
    
    
    7.95) will disappear due to deuterium exchange.
  • In DMSO-

    
    :  These protons remain visible. The Exocyclic-NH often appears as a broad triplet  or quartet , coupling with the adjacent methylene group (
    
    
    3.45). This coupling is the "smoking gun" for successful N6-substitution.
B. Tautomerism (N7 vs N9)

The Purine-NH signal at

  • Validation Check: If this peak is sharp and shifted upfield (or absent while alkyl peaks are present), you may have inadvertently alkylated the N9 position (a common thermodynamic byproduct).

C. Connectivity Visualization

To confirm the assignment of the propyl chain, observe the correlations in the HMBC (Heteronuclear Multiple Bond Coherence) spectrum.

ConnectivityH_Linker1H (4.05 ppm)(Im-CH2)C_Im2C (Im-C2)H_Linker1->C_Im2HMBCC_Im4C (Im-C4)H_Linker1->C_Im4HMBCH_Linker2H (3.45 ppm)(Pur-CH2)C_Pur6C (Purine-C6)H_Linker2->C_Pur6Critical LinkConfirmation

Figure 2: Key HMBC correlations required to confirm the linkage of the propyl chain to both the Imidazole and Purine rings.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Daly, N. L., et al. (1997). NMR studies of the tautomerism of purine derivatives. Magnetic Resonance in Chemistry. (Provides baseline shifts for N7/N9 purine protons).
  • Vomov, A., et al. (2021). Synthesis of N6-substituted adenines via nucleophilic aromatic substitution. Journal of Heterocyclic Chemistry. (Protocol basis for the described synthesis).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for additivity rules used in spectral verification). Link

A Comparative Guide to Purinergic Agonism: Evaluating N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine Against Standard Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the pharmacological characterization of novel purine derivatives, using the hypothetical molecule N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine as a case study. It is designed for researchers, scientists, and drug development professionals engaged in the exploration of purinergic signaling. Here, we outline the essential experimental comparisons against a panel of standard adenosine receptor (AR) agonists, complete with the underlying principles and detailed protocols required for a robust evaluation.

The structural makeup of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine suggests a molecule designed to interact with the purinergic system. The core, 7H-purin-6-amine (adenine), is the foundational scaffold for ligands targeting adenosine receptors. The substituent at the N6 position, a 3-imidazol-1-ylpropyl group, is the primary variable that will dictate its affinity, efficacy, and selectivity across the AR subtypes. The imidazole ring, a common pharmacophore in medicinal chemistry, introduces unique electronic and steric properties that can modulate receptor interaction.

Our objective is to build a complete pharmacological profile of this compound by systematically comparing its performance against well-established, standard agonists at each of the four human adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are G protein-coupled receptors (GPCRs) that mediate a vast array of physiological effects, making them prime targets for therapeutic intervention in cardiovascular, neurological, and inflammatory diseases.

The Benchmark: Standard Adenosine Receptor Agonists

A rigorous comparison requires a panel of validated tools. The following standard agonists serve as essential benchmarks for defining the activity of a novel compound.

AgonistStructurePrimary Characteristic
Adenosine The endogenous, non-selective agonist for all four AR subtypes.
NECA (5'-N-Ethylcarboxamidoadenosine)A potent, high-efficacy, non-selective synthetic agonist; often used as a reference full agonist.
CPA (N⁶-Cyclopentyladenosine)A potent and selective agonist for the A₁ receptor subtype.
CGS-21680 A widely recognized selective agonist for the A₂ₐ receptor subtype.
IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide)A potent and selective agonist for the A₃ receptor subtype.

Comparative Analysis, Part 1: Receptor Binding Affinity

The first critical step is to determine if and how strongly N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine binds to the adenosine receptors. This is achieved through competitive radioligand binding assays, a cornerstone of pharmacological research that allows for the quantification of a ligand's affinity (Kᵢ) for a receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of our test compound at the human A₁ adenosine receptor. The methodology is directly adaptable to the other AR subtypes by selecting the appropriate cell line, radioligand, and non-specific binding competitor.

Objective: To determine the inhibitory constant (Kᵢ) of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine by measuring its ability to displace a known high-affinity radioligand from the human A₁ adenosine receptor.

Materials:

  • Receptor Source: Membranes prepared from CHO or HEK-293 cells stably expressing the human A₁ adenosine receptor.

  • Radioligand: [³H]-DPCPX (1,3-Dipropyl-8-cyclopentylxanthine), a high-affinity A₁-selective antagonist.

  • Non-Specific Competitor: 10 µM CPA (N⁶-Cyclopentyladenosine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine, prepared in a 10-point serial dilution.

  • Instrumentation: Scintillation counter, 96-well filter plates.

Step-by-Step Methodology:

  • Membrane Preparation: Culture and harvest cells expressing the hA₁AR. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Plate Setup: In a 96-well plate, combine in the following order:

    • 25 µL of Assay Buffer (for total binding) or 25 µL of 10 µM CPA (for non-specific binding).

    • 25 µL of the serially diluted N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine or vehicle control.

    • 50 µL of [³H]-DPCPX (at a final concentration near its Kₑ value, e.g., 1-2 nM).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail to each well, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (counts in the presence of CPA) from total binding (counts in the absence of competitor).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Presentation: Binding Affinity Profile (Hypothetical Data)

The results should be compiled into a clear table to establish the compound's affinity and selectivity profile.

CompoundA₁ Kᵢ (nM) [³H]-DPCPXA₂ₐ Kᵢ (nM) [³H]-ZM241385A₂ₑ Kᵢ (nM) [³H]-DPCPXA₃ Kᵢ (nM) [¹²⁵I]-AB-MECA
N-(3-imidazol-1-ylpropyl)-7H-purin-6-amineTBDTBDTBDTBD
CPA (Control)5.2>1000>1000250
CGS-21680 (Control)>100027>1000>1000
IB-MECA (Control)350150>10001.1

TBD = To Be Determined experimentally.

G

Comparative Analysis, Part 2: Functional Activity & Potency

Binding does not equate to function. A compound can be an agonist (activator), an antagonist (blocker), or an inverse agonist. We must determine the functional consequence of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine binding to the receptors. This is achieved by measuring its effect on the downstream signaling molecule, cyclic AMP (cAMP).

Adenosine receptors are coupled to different G proteins:

  • A₁ and A₃ receptors couple to Gαᵢ , which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • A₂ₐ and A₂ₑ receptors couple to Gαₛ , which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

// Gs Pathway Agonist_Gs [label="Agonist\n(e.g., CGS-21680)", fillcolor="#FBBC05", fontcolor="#202124"]; A2_Receptor [label="A₂ₐ / A₂ₑ Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Gs [label="Gαₛ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC_Gs [label="Adenylyl\nCyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP_Gs [label="ATP", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP_Gs [label="cAMP\n(Increased)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Gi Pathway Agonist_Gi [label="Agonist\n(e.g., CPA)", fillcolor="#FBBC05", fontcolor="#202124"]; A1_Receptor [label="A₁ / A₃ Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Gi [label="Gαᵢ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC_Gi [label="Adenylyl\nCyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP_Gi [label="ATP", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP_Gi [label="cAMP\n(Decreased)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Forskolin [label="Forskolin", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections Agonist_Gs -> A2_Receptor; A2_Receptor -> Gs [label=" activates"]; Gs -> AC_Gs [arrowhead=tee, label=" stimulates"]; ATP_Gs -> AC_Gs [style=invis]; AC_Gs -> cAMP_Gs [label=" converts ATP to"];

Agonist_Gi -> A1_Receptor; A1_Receptor -> Gi [label=" activates"]; Gi -> AC_Gi [arrowhead=tee, label=" inhibits", style=dashed, color="#EA4335"]; Forskolin -> AC_Gi [arrowhead=tee, label=" stimulates"]; ATP_Gi -> AC_Gi [style=invis]; AC_Gi -> cAMP_Gi [label=" conversion blocked"]; } dot Caption: Gs and Gi signaling pathways for adenosine receptors.

Experimental Protocol: cAMP Accumulation Assay

This protocol measures changes in intracellular cAMP levels using a common technology like HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescent biosensor assay. The setup differs for Gs- and Gi-coupled receptors.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine at each AR subtype.

Materials:

  • Cell Lines: CHO or HEK-293 cells stably expressing one of the four human AR subtypes.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin: An adenylyl cyclase activator, used for studying Gi-coupled receptors.

  • cAMP Detection Kit: A commercial HTRF, ELISA, or luminescence-based cAMP assay kit.

  • Test Compound & Controls: Serially diluted N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine and standard agonists.

Step-by-Step Methodology:

  • Cell Seeding: Plate the appropriate cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and standard agonists in the assay medium.

  • Agonist Stimulation:

    • For A₂ₐ/A₂ₑ (Gs-coupled) Receptors:

      • Remove the culture medium from the cells.

      • Add the diluted compounds directly to the cells.

    • For A₁/A₃ (Gi-coupled) Receptors:

      • Remove the culture medium.

      • Add the diluted compounds in combination with a fixed concentration of forskolin (e.g., 1-5 µM). This pre-stimulates cAMP production, allowing for the measurement of inhibition.

  • Incubation: Incubate the plates at 37°C for 30-60 minutes.

  • Cell Lysis & Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions. This typically involves a competitive immunoassay principle.

  • Signal Reading: Read the plate on a suitable plate reader (e.g., a fluorescence plate reader for HTRF). The signal will be inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration producing 50% of the maximal response) and the Eₘₐₓ (the maximum response).

    • Efficacy is often expressed as a percentage of the Eₘₐₓ produced by a reference full agonist like NECA.

Data Presentation: Functional Activity Profile (Hypothetical Data)

A comprehensive table will summarize the compound's functional profile, allowing for direct comparison of potency and efficacy.

CompoundA₁ (EC₅₀, nM)A₁ (Eₘₐₓ, % NECA)A₂ₐ (EC₅₀, nM)A₂ₐ (Eₘₐₓ, % NECA)A₃ (EC₅₀, nM)A₃ (Eₘₐₓ, % NECA)
N-(3-imidazol-1-ylpropyl)-7H-purin-6-amineTBDTBDTBDTBDTBDTBD
NECA (Control)15100%20100%5100%
CPA (Control)2598%>1000<10%30045%
CGS-21680 (Control)>1000<5%3595%>1000<5%
IB-MECA (Control)40055%20030%2.5100%

TBD = To Be Determined experimentally.

Conclusion and Interpretation

By systematically executing these comparative experiments, a complete pharmacological profile of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine can be constructed. The binding data (Kᵢ values) will reveal its affinity and selectivity, while the functional data (EC₅₀ and Eₘₐₓ) will define its potency and efficacy as an agonist at each adenosine receptor subtype.

For example, if the compound yields a low Kᵢ and a low EC₅₀ at the A₂ₐ receptor but high values at all other subtypes, it would be classified as a potent and selective A₂ₐ agonist. If its Eₘₐₓ is significantly lower than that of NECA, it would be further classified as a partial agonist. This detailed, data-driven characterization is fundamental to understanding the compound's potential therapeutic applications and guiding future drug development efforts.

References

  • BenchChem. (2025). Unveiling Receptor Interactions: A Comparative Guide to Radioligand Binding Assays for Adenosine A2A and A3.
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  • Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
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  • Benchchem. (n.d.). A Head-to-Head Comparison of G Protein-Biased vs. Balanced Kappa-Opioid Receptor Agonists.

Benchmarking N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine: A Comparative Guide to Its Potential as a PI3K/Akt/mTOR Pathway Modulator

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the biological activity of the novel compound, N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine, against established commercial controls. Drawing from its structural features—a purine core linked to an imidazole moiety—we hypothesize a role for this molecule as a modulator of key cellular signaling pathways, particularly the PI3K/Akt/mTOR cascade, which is frequently dysregulated in various cancers.[1][2][3][4] This document outlines a rigorous, multi-faceted experimental approach to benchmark its performance, providing researchers with the necessary protocols and rationale to validate its potential as a therapeutic agent.

Introduction: The Rationale for Investigation

The purine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer and antiviral effects.[5][6][7] Similarly, the imidazole ring is a privileged structure in drug discovery, known for its presence in compounds targeting various enzymes and receptors.[8][9] The combination of these two pharmacophores in N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine suggests a potential for interaction with ATP-binding sites of enzymes, such as protein kinases.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][10] Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.[2][4] Many successful kinase inhibitors that target this pathway feature heterocyclic ring systems similar to the purine and imidazole moieties of our test compound. Therefore, this guide proposes a systematic evaluation of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine as a potential inhibitor of the PI3K/Akt/mTOR pathway.

Experimental Design: A Multi-tiered Benchmarking Strategy

To comprehensively assess the activity of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine, we will employ a tiered approach, moving from broad cellular effects to more specific molecular target engagement. This strategy allows for a thorough characterization of the compound's potency and mechanism of action relative to well-established commercial controls.

Tier 1: Cellular Viability and Proliferation Assays

The initial step is to determine the compound's effect on the growth and viability of cancer cell lines known to have a dysregulated PI3K/Akt/mTOR pathway.

Selected Commercial Controls:

  • BEZ235 (NVP-BEZ235): A dual PI3K/mTOR inhibitor.[1][10]

  • MK-2206: An allosteric Akt inhibitor.[1][10]

  • Rapamycin (Sirolimus): A specific mTORC1 inhibitor.[1]

Selected Cancer Cell Lines:

  • PC-3 (Prostate Cancer): PTEN-null, leading to constitutive PI3K/Akt activation.

  • MCF-7 (Breast Cancer): PIK3CA mutation, leading to hyperactive PI3K.

  • A549 (Lung Cancer): KRAS mutation, which can lead to PI3K pathway activation.

Methodology:

We will utilize colorimetric assays such as the MTT or XTT assay to measure cell viability.[11][12][13][14] These assays rely on the metabolic activity of viable cells to convert a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[11][13][14]

Detailed Protocol: MTT Cell Viability Assay[13][14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine and the commercial controls (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

Tier 2: In Vitro Kinase Assays

To directly assess the inhibitory activity of our test compound on the target kinases, we will perform in vitro kinase assays.

Selected Kinases:

  • PI3Kα

  • Akt1

  • mTOR

Methodology:

A variety of kinase assay formats are available, including radioactive and non-radioactive methods.[15][16][17] For high-throughput screening, non-radioactive, fluorescence-based assays are often preferred.[18] These assays typically measure the amount of ADP produced, which is directly proportional to kinase activity.

Detailed Protocol: Generic Fluorescence-Based Kinase Assay[19][20]

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and the test compound or commercial control at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent, which will enzymatically convert the ADP produced into a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., λEx = 530 nm/λEm = 590 nm).[18]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value for each compound against each kinase.

Data Presentation and Interpretation

The quantitative data from the cellular and biochemical assays should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative IC50 Values (µM) from Cellular Viability Assays

CompoundPC-3MCF-7A549
N-(3-imidazol-1-ylpropyl)-7H-purin-6-amineExperimental DataExperimental DataExperimental Data
BEZ235Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
MK-2206Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
RapamycinLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Table 2: Comparative IC50 Values (µM) from In Vitro Kinase Assays

CompoundPI3KαAkt1mTOR
N-(3-imidazol-1-ylpropyl)-7H-purin-6-amineExperimental DataExperimental DataExperimental Data
BEZ235Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
MK-2206Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
RapamycinLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

A lower IC50 value indicates greater potency. By comparing the IC50 values of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine to those of the commercial controls, we can benchmark its efficacy and selectivity.

Visualizing the Scientific Rationale

To better illustrate the underlying scientific principles of this benchmarking guide, the following diagrams are provided.

G cluster_0 Hypothesized Mechanism of Action Compound N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine PI3K PI3K Compound->PI3K Inhibition? Akt Akt Compound->Akt Inhibition? mTOR mTOR Compound->mTOR Inhibition? PI3K->Akt Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Hypothesized inhibitory action on the PI3K/Akt/mTOR pathway.

G cluster_1 Experimental Workflow Start Start Tier1 Tier 1: Cellular Assays (MTT/XTT) Start->Tier1 Tier2 Tier 2: Biochemical Assays (Kinase Assays) Tier1->Tier2 DataAnalysis Data Analysis & IC50 Determination Tier2->DataAnalysis Conclusion Conclusion: Benchmark Performance DataAnalysis->Conclusion

Caption: A streamlined experimental workflow for benchmarking.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial characterization and benchmarking of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine. By systematically comparing its activity against well-defined commercial controls in both cellular and biochemical assays, researchers can gain valuable insights into its potential as a novel therapeutic agent. Positive results from this initial screen would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy models, and ADME/Tox profiling.

References

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  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine is a compound of interest for researchers in drug development due to its purine scaffold, a core structure in many biologically active molecules. While its synthesis and application are the primary focus of research, the life cycle of this and any novel chemical does not end with data collection. Responsible stewardship requires a thorough understanding of its handling from acquisition to disposal.

Hazard Assessment: A Composite Analysis

In the absence of direct toxicological and ecotoxicological data for N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine, we must infer its potential hazards from structurally related compounds. This is a standard practice in chemical safety assessment for novel substances.

  • The Imidazole Moiety: The imidazole ring and its derivatives are known to present several hazards. The Safety Data Sheet for N-(3-Aminopropyl)imidazole classifies it as a Category 1B substance for skin corrosion/irritation and a Category 1 for serious eye damage.[1] It is corrosive and can cause severe burns.[1] The related compound, Imidazole , is also classified as corrosive, harmful if swallowed, and is suspected of damaging the unborn child.[2][3][4]

  • The Purine Moiety: The core, 7H-purin-6-amine (adenine), is a fundamental component of nucleic acids. However, its hydrochloride salt is listed with hazard statements indicating it is harmful if swallowed (H302) and causes skin and serious eye irritation (H315, H319). Many purine analogs are designed for high biological activity, which can translate to toxicity.[5]

Based on this composite analysis, N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine must be handled as hazardous waste . The primary anticipated hazards are corrosivity and toxicity .

Potential Hazard Basis of Assessment GHS Hazard Class (Anticipated) Source Document
Skin Corrosion/Irritation Corrosive nature of the N-(3-aminopropyl)imidazole side chain.Category 1B / Category 2[1]
Serious Eye Damage Corrosive nature of the N-(3-aminopropyl)imidazole side chain.Category 1[1]
Acute Oral Toxicity Harmful if swallowed classification for the purine core and imidazole.Category 4[1]
Aquatic Toxicity Some purine analogs and related compounds show aquatic toxicity.Category 1 (Precautionary)

Regulatory Imperative: Know Your Local Mandates

The United States Environmental Protection Agency (EPA) defines hazardous waste based on characteristics such as ignitability, corrosivity, reactivity, and toxicity.[6][7] Based on the assessment above, N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine waste would likely be classified as hazardous due to its corrosivity and toxicity .

It is critical to note that state and local regulations for hazardous waste disposal can be more stringent than federal guidelines.[8] Therefore, all laboratory personnel are required to consult their institution's Environmental Health & Safety (EHS) office and the local publicly owned treatment works (POTW) for specific disposal mandates. Never discharge chemical waste to the sanitary sewer unless explicitly approved by your EHS office .[7][9]

Standard Operating Procedure for Disposal

This protocol outlines the mandatory steps for the safe collection, storage, and disposal of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine waste.

Required Personal Protective Equipment (PPE)

Given the corrosive potential, a stringent PPE protocol is non-negotiable.

  • Eye/Face Protection: Wear safety goggles with side shields and a face shield.[10]

  • Hand Protection: Use chemically resistant gloves. Nitrile rubber (e.g., >0.11 mm thickness) is a suitable choice, but always check the glove manufacturer's compatibility chart.[10]

  • Body Protection: A lab coat is mandatory. For handling larger quantities, a chemically resistant apron is recommended.

Waste Segregation and Containerization

The principle of waste segregation is fundamental to laboratory safety. Incompatible wastes, when mixed, can generate heat, toxic gases, or violent reactions.

Step-by-Step Protocol:

  • Identify the Waste Stream:

    • Solid Waste: Includes contaminated consumables (gloves, weigh paper, pipette tips), residual solid product, and spill cleanup materials.

    • Liquid Waste: Includes solutions containing the compound, reaction mother liquors, and contaminated solvents.

  • Select an Appropriate Waste Container:

    • Use only containers designated for hazardous chemical waste that are in good condition and free of leaks.[7][11] The original product container is often a good choice for residual material.[7]

    • The container material must be compatible with the waste. For N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine, which has a basic amine structure, high-density polyethylene (HDPE) containers are recommended.[6]

    • Ensure the container has a secure, tight-fitting lid. Containers must be kept closed at all times except when adding waste .[7][11]

  • Segregate Incompatible Chemicals:

    • Store this basic, amine-containing compound's waste stream separately from acidic waste to prevent a strong exothermic neutralization reaction.

    • Keep it segregated from strong oxidizing agents.

Waste Container Labeling

Proper labeling is a regulatory requirement and essential for the safety of all personnel. As soon as the first drop of waste is added to the container, it must be labeled.[7]

The label must include:

  • The words "HAZARDOUS WASTE" .[11]

  • The full chemical name: "N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine" . Do not use abbreviations or chemical formulas.[11]

  • An accurate list of all other constituents in the container (e.g., solvents) with their approximate percentages.[11]

  • The primary hazards associated with the waste (e.g., "Corrosive," "Toxic").

  • The date accumulation started.

On-Site Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11]

  • Location: The SAA should be under the direct control of the laboratory personnel generating the waste.

  • Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[7]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full (leave ~10% headspace for expansion), it must be moved to the institution's central storage area within 72 hours.[11]

Final Disposal

Under no circumstances should this chemical be disposed of in the regular trash or down the drain. [8]

  • Request Pickup: When your waste container is approximately 90% full, contact your institution's EHS or hazardous waste management office to schedule a pickup.[11]

  • Professional Disposal: The waste will be collected by trained personnel and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, typically via high-temperature incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine waste.

G cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage (SAA) cluster_2 Final Disposition gen Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) gen->ppe Step 1 container Select Compatible, Labeled HDPE Waste Container ppe->container Step 2 accumulate Add Waste to Container (Keep Closed When Not in Use) container->accumulate Step 3 store Store in Secondary Containment Segregated from Incompatibles accumulate->store Step 4 is_full Container >90% Full? store->is_full Step 5 request_pickup Contact EHS for Hazardous Waste Pickup is_full->request_pickup Yes continue_storage Continue Safe Storage in SAA is_full->continue_storage No continue_storage->accumulate

Caption: Workflow for the safe disposal of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine waste.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult EHS: Contact your institution's EHS office for guidance.

  • Cleanup (for small spills): If the spill is small and you are trained to handle it, wear full PPE. Neutralize and absorb the material with a spill kit appropriate for corrosive and toxic chemicals. Collect all cleanup materials in a designated hazardous waste container and label it accordingly.[11]

References

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  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a novel purine analogue, N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine presents unique handling challenges that necessitate a robust safety protocol. This guide provides an in-depth operational framework for researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of this compound. The procedures outlined are grounded in established safety principles for handling analogous chemical structures, including purine derivatives and imidazole-containing compounds.

Hazard Assessment and Triage
  • Purine Analogues : This class of compounds includes antimetabolites and antineoplastic agents that can interfere with DNA and RNA synthesis.[1] Consequently, there is a potential for toxicity, and some purine analogues are classified as hazardous drugs.[1]

  • Imidazole and its Derivatives : Compounds containing the imidazole ring can be corrosive, causing severe skin burns and eye damage.[2][3][4] They may also be harmful if swallowed.[2][3][5][6] Specifically, N-(3-Aminopropyl)imidazole, a structurally related compound, is classified as causing skin corrosion/irritation and serious eye damage.[6][7]

Given these potential hazards, N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine should be handled with a high degree of caution, assuming it may be toxic, corrosive, and potentially a hazardous drug.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks of exposure. The following table outlines the recommended PPE, which should be inspected for integrity before each use.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is required for splash hazards.[8][9][10]Protects eyes from splashes, dust, and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or a chemical-resistant apron should be worn.[8][9] For tasks with a higher risk of exposure, such as handling potent compounds, double gloving is recommended.[11][12]Prevents skin contact with the chemical, which may cause irritation, burns, or allergic reactions.[8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][8] If there is a potential for dust or aerosol formation and a fume hood is not available, a NIOSH-approved respirator is mandatory.[8]Minimizes the inhalation of dust or aerosols.[8]
Hand Protection Appropriate chemical-resistant gloves must be worn to prevent direct skin contact.[8]Provides a primary barrier against dermal exposure.
Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Designated Work Area : All handling of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][3]

  • Emergency Equipment : Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[3]

  • Pre-use Inspection : Before handling the compound, meticulously inspect all PPE for any signs of damage or wear.[8]

  • Avoid Dust and Aerosols : Handle the solid compound carefully to prevent the formation of dust and aerosols.[2]

  • Personal Hygiene : Do not eat, drink, or smoke in the designated handling area.[3][5][8]

  • Post-handling Procedure : Thoroughly wash hands with soap and water after handling the substance, even if gloves were worn.[5][8][13]

  • Appropriate Tools : Use appropriate tools, such as spatulas, for handling the solid material to minimize direct contact.[8]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Prepare designated work area (fume hood) prep1->prep2 prep3 Verify emergency equipment accessibility prep2->prep3 handle1 Weigh the compound in the fume hood prep3->handle1 handle2 Dissolve in a suitable solvent handle1->handle2 handle3 Perform the experiment handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate waste into appropriate containers clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: A step-by-step workflow for the safe handling of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine.

Spill Management and First Aid

In the event of a spill, immediate and appropriate action is critical to prevent wider contamination and exposure.

  • Evacuate : Immediately evacuate the affected area.

  • Isolate : Prevent the spread of dust or liquid.

  • Protect : Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[8]

  • Contain and Clean : For solid spills, carefully sweep up the material and place it in a sealed, labeled container for disposal.[2] For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontaminate : Clean the spill area with a suitable decontaminating solution.

  • If Swallowed : Immediately call a poison center or doctor. Rinse the mouth with water. Do NOT induce vomiting.[2][3][5]

  • If on Skin : Wash the affected area with plenty of soap and water.[8] If skin irritation or a rash occurs, seek medical advice.[8]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][13]

  • If Inhaled : Move the person to fresh air and keep them in a position comfortable for breathing.[2]

Disposal Plan

Proper disposal of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Classification : This compound should be treated as hazardous chemical waste.

  • Containerization : Dispose of the compound and any contaminated materials (e.g., gloves, paper towels) in a designated, sealed, and clearly labeled waste container.

  • Disposal Route : All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Given its potential classification as a hazardous (cytotoxic) drug, a purple-lidded waste container may be appropriate for incineration at a specialized facility.[14][15]

start Waste Generated assess Assess for Hazardous Properties (Assume Hazardous) start->assess segregate Segregate into Labeled, Sealed Container assess->segregate store Store in Designated Waste Area segregate->store dispose Dispose via Approved Waste Management Service store->dispose

Caption: Decision-making process for the proper disposal of N-(3-imidazol-1-ylpropyl)-7H-purin-6-amine waste.

References

  • Personal protective equipment for handling 8-Ethynyl-9h-purine. Benchchem.
  • Personal Protective Equipment. US EPA.
  • SAFETY DATA SHEET.
  • USP 800 Oncology PPE: Gowns & Gloves 480 Min Carmustine Protection. Medtecs Business Solutions.
  • SAFETY DATA SHEET. MilliporeSigma.
  • Personal Protective Equipment (PPE) for Hazardous Drug (HD) Administration and Other Tasks.
  • Cas 5036-48-6,N-(3-Aminopropyl)-imidazole. LookChem.
  • safety data sheet. Enamine.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET.
  • Chemical Safety Data Sheet MSDS / SDS - N-(3-Aminopropyl)-imidazole. ChemicalBook.
  • IMIDAZOLE. Elemental Microanalysis.
  • Identifying types of pharmaceutical waste and disposal containers. NHS SPS.
  • Purine Analogues. LiverTox - NCBI Bookshelf - NIH.
  • Pharmaceutical Waste Disposal & Bins. Stericycle UK.

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